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Core Science & Biosynthesis

Foundational

The Dual-Pronged Mechanism of Action of (-)-Cercosporamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Cercosporamide, a natural product originally identified as a phytotoxin and antifungal agent, has emerged as a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cercosporamide, a natural product originally identified as a phytotoxin and antifungal agent, has emerged as a molecule of significant interest due to its multifaceted mechanism of action.[1] This technical guide provides an in-depth analysis of the molecular pathways targeted by (-)-Cercosporamide, focusing on its well-established role as a potent antifungal agent and its promising anticancer activities. Through a detailed examination of its targets, including fungal Protein Kinase C1 (Pkc1) and the human MAP-kinase interacting kinases (Mnks), this document elucidates the dual-pronged inhibitory capabilities of this compound. Quantitative biochemical data are systematically presented, and key experimental methodologies are detailed to provide a comprehensive resource for researchers in mycology, oncology, and drug discovery.

Primary Mechanism of Action: Antifungal Activity via Pkc1 Inhibition

The principal antifungal mechanism of (-)-Cercosporamide is its selective and potent inhibition of fungal Protein Kinase C1 (Pkc1), a serine/threonine kinase.[1][2] Pkc1 is a critical component of the highly conserved cell wall integrity (CWI) signaling pathway in fungi, which is essential for fungal growth, morphogenesis, and response to cell wall stress.[2][3] Loss of Pkc1 function leads to rapid cell autolysis, making it an attractive target for antifungal drug development.[3]

(-)-Cercosporamide acts as an ATP-competitive inhibitor of Pkc1, effectively blocking its kinase activity.[3][4][5] This inhibition disrupts the downstream signaling cascade, which ultimately regulates the expression of genes involved in cell wall biosynthesis and the activity of key enzymes like β-1,3-glucan synthase.[3] The disruption of this pathway compromises the structural integrity of the fungal cell wall, leading to cell death. This mechanism provides a molecular basis for the broad-spectrum antifungal activity of cercosporamide (B1662848).[2][3]

Synergy with Echinocandins

A significant finding is the synergistic antifungal activity observed when (-)-Cercosporamide is combined with echinocandin-class drugs, which are β-1,3-glucan synthase inhibitors.[2][3] By simultaneously targeting two different key components of the cell wall biosynthesis pathway, this combination therapy demonstrates enhanced efficacy, pointing towards a potential strategy to treat fungal infections more effectively.[2][3][6]

Secondary Mechanism of Action: Anticancer Activity via Mnk and JAK3 Inhibition

Beyond its antifungal properties, (-)-Cercosporamide has been identified as a potent inhibitor of several human kinases, underpinning its potential as an anticancer agent.

Inhibition of MAP-Kinase Interacting Kinases (Mnk1/2)

(-)-Cercosporamide is a potent inhibitor of MAP-kinase interacting kinases, Mnk1 and Mnk2.[7][8][9][10] These kinases are key effectors of the MAPK signaling pathways (including ERK and p38 MAPK), which are frequently dysregulated in cancer.[11] The primary substrate of Mnk1 and Mnk2 is the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex that plays a pivotal role in the initiation of protein translation.[11][12]

By inhibiting Mnk1/2, (-)-Cercosporamide blocks the phosphorylation of eIF4E at Ser209.[7][11][12] The phosphorylation of eIF4E is crucial for the translation of mRNAs encoding proteins essential for cell proliferation, survival, and metastasis.[11] Consequently, the inhibition of this process by (-)-Cercosporamide leads to significant antiproliferative and proapoptotic activity in various cancer cell lines, including those from acute myeloid leukemia (AML), lung cancer, and glioblastoma.[6][7][9][11]

Inhibition of Janus Kinase 3 (JAK3)

(-)-Cercosporamide also demonstrates inhibitory activity against JAK3, a member of the Janus kinase family.[7][8][9] The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. While less characterized than its Mnk-inhibitory activity, the inhibition of JAK3 likely contributes to the overall pharmacological profile of (-)-Cercosporamide.

Quantitative Data Summary

The inhibitory activities of (-)-Cercosporamide against its various kinase targets have been quantified in several studies. The following tables summarize the key biochemical parameters.

Fungal Kinase Targets Parameter Value Reference
Candida albicans Pkc1IC₅₀<50 nM[1][5]
Candida albicans Pkc1IC₅₀25 nM[10]
Candida albicans Pkc1Kᵢ<7 nM[3][5]
Human Kinase Targets Parameter Value Reference
Mnk1IC₅₀115-116 nM[7][8][10]
Mnk2IC₅₀11 nM[7][8][10]
JAK3IC₅₀31 nM[7][8]
PKCαIC₅₀1.02 µM[10]
PKCβIC₅₀0.35 µM[10]
PKCγIC₅₀5.8 µM[10]
Antifungal Efficacy Parameter Value Reference
C. albicans MICMIC10 µg/mL[3]
A. fumigatus MICMIC10 µg/mL[3]
C. gloeosporioides EC₅₀EC₅₀3.8 µg/mL[6]
C. scovillei EC₅₀EC₅₀7.0 µg/mL[6]

Key Experimental Protocols

The elucidation of (-)-Cercosporamide's mechanism of action has been facilitated by a range of biochemical and cell-based assays.

Pkc1 Kinase Assay (High-Throughput Screening)

This assay was central to identifying Pkc1 as the primary antifungal target.

  • Enzyme Preparation: Recombinant Candida albicans Pkc1 (CaPkc1) is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a microplate format. Each well contains CaPkc1, a generic kinase substrate (e.g., myelin basic protein), and [γ-³³P]ATP in a suitable kinase buffer.

  • Inhibitor Addition: (-)-Cercosporamide, dissolved in DMSO, is added at various concentrations.

  • Incubation: The reaction is incubated at 30°C to allow for phosphorylation of the substrate.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose membrane. Unincorporated [γ-³³P]ATP is washed away.

  • Quantification: The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter. IC₅₀ values are calculated from the dose-response curve.[3]

Western Blot Analysis for eIF4E Phosphorylation

This method is used to confirm the inhibition of the Mnk pathway in cancer cells.

  • Cell Culture and Treatment: Human cancer cell lines (e.g., AML cell lines U937, MM6) are cultured under standard conditions. Cells are treated with varying concentrations of (-)-Cercosporamide for a specified duration (e.g., 24 hours).[11]

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of eIF4E (Ser209). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The same membrane is often stripped and re-probed with an antibody against total eIF4E to confirm equal protein loading.[11]

Cell Proliferation (MTT) Assay

This assay measures the antiproliferative effects of (-)-Cercosporamide on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of (-)-Cercosporamide concentrations for a prolonged period (e.g., 5 days).[11]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[5][11]

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Antifungal_Mechanism cluster_CWI Fungal Cell Wall Integrity (CWI) Pathway Stress Cell Wall Stress Pkc1 Pkc1 Kinase Stress->Pkc1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Activates Glucan_Synthase β-1,3-glucan Synthase Regulation Pkc1->Glucan_Synthase Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression Induces Cell_Wall Cell Wall Biosynthesis & Integrity Gene_Expression->Cell_Wall Glucan_Synthase->Cell_Wall Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1 Inhibits (ATP-competitive)

Caption: Antifungal mechanism of (-)-Cercosporamide via Pkc1 inhibition.

Anticancer_Mechanism cluster_MAPK MAPK Signaling Pathway Growth_Factors Growth Factors, Stress, Cytokines MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Growth_Factors->MAPK_Pathway Mnk Mnk1 / Mnk2 MAPK_Pathway->Mnk Activates eIF4E eIF4E Mnk->eIF4E Phosphorylates eIF4E_P p-eIF4E (Ser209) eIF4E->eIF4E_P Translation mRNA Translation (Proliferation & Survival Proteins) eIF4E_P->Translation Promotes Proliferation Cell Proliferation & Survival Translation->Proliferation Cercosporamide (-)-Cercosporamide Cercosporamide->Mnk Inhibits

Caption: Anticancer mechanism of (-)-Cercosporamide via Mnk inhibition.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with (-)-Cercosporamide (Dose-response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer probing Immunoblotting: 1. Primary Ab (p-eIF4E) 2. Secondary Ab (HRP) transfer->probing detection ECL Detection & Imaging probing->detection result Result: Decreased p-eIF4E Signal detection->result

Caption: Workflow for Western blot analysis of eIF4E phosphorylation.

Conclusion and Future Directions

(-)-Cercosporamide exhibits a compelling dual mechanism of action, positioning it as a valuable lead compound in both antifungal and anticancer research. Its potent and selective inhibition of fungal Pkc1 disrupts the essential cell wall integrity pathway, while its inhibition of human Mnk1/2 and JAK3 kinases offers a distinct avenue for cancer therapy by modulating protein translation and cell proliferation. The quantitative data underscore its potency against these diverse targets.

Future research should focus on optimizing the selectivity of (-)-Cercosporamide derivatives to enhance the therapeutic window for either antifungal or anticancer applications. In oncology, further preclinical studies in various cancer models and in vivo xenograft studies are warranted to fully evaluate its therapeutic potential, both as a monotherapy and in combination with existing treatments like cytarabine.[11][12] The development of this natural product into a clinical candidate will depend on a continued, detailed investigation into its pharmacology, toxicology, and structure-activity relationships.

References

Exploratory

(-)-Cercosporamide: A Selective Pkc1 Kinase Inhibitor for Fungal Pathogens

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge.[1] This necessitates the discovery of novel antifungal agents with new mechanisms of action. A promising target for antifungal drug development is the Protein Kinase C isoform 1 (Pkc1), a central component of the highly conserved cell wall integrity (CWI) signaling pathway in fungi.[2][3] This pathway is essential for fungal growth, morphogenesis, and survival under stress, making its inhibition a compelling strategy for fungicidal activity.[2][4]

(-)-Cercosporamide, a natural product first isolated from the plant pathogen Cercosporidium henningsii, has been identified as a potent and selective inhibitor of fungal Pkc1.[2][5] Originally known for its broad-spectrum antifungal properties but with an unknown mode of action, high-throughput screening revealed its specific activity against Pkc1.[2][3] This guide provides a comprehensive technical overview of (-)-Cercosporamide, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action: Targeting the Fungal Pkc1 Signaling Pathway

The Pkc1-mediated CWI pathway is a critical signaling cascade that regulates the maintenance of the fungal cell wall in response to various stresses, such as temperature changes, osmotic stress, and cell wall-damaging agents.[4][6] The pathway is initiated by cell surface sensors that activate the small GTPase Rho1. Activated Rho1, in turn, stimulates Pkc1. Pkc1 then activates a downstream mitogen-activated protein kinase (MAPK) cascade, which includes Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKK), and Slt2/Mpk1 (MAPK).[4][7] This cascade ultimately leads to the activation of transcription factors that regulate the expression of genes involved in cell wall biosynthesis and remodeling.[8]

(-)-Cercosporamide functions as a highly potent, ATP-competitive inhibitor of Pkc1 kinase.[2][9] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream targets, effectively shutting down the CWI pathway. This disruption leads to a loss of cell wall integrity, culminating in cell lysis and fungal death.[2] The essential and highly conserved nature of the Pkc1 kinase across a wide range of fungi contributes to the broad-spectrum antifungal activity of cercosporamide (B1662848).[2][3]

Pkc1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Surface Sensors Cell Surface Sensors Rho1 Rho1 Cell Surface Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1_Mkk2 Mkk1/Mkk2 Bck1->Mkk1_Mkk2 Slt2_Mpk1 Slt2/Mpk1 Mkk1_Mkk2->Slt2_Mpk1 Transcription Factors Transcription Factors Slt2_Mpk1->Transcription Factors Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1 Cell Wall Genes Cell Wall Genes Transcription Factors->Cell Wall Genes Cell Wall Synthesis & Remodeling Cell Wall Synthesis & Remodeling Cell Wall Genes->Cell Wall Synthesis & Remodeling Cell Wall Stress Cell Wall Stress Cell Wall Stress->Cell Surface Sensors

Figure 1. Fungal Pkc1 Cell Wall Integrity Signaling Pathway and Inhibition by (-)-Cercosporamide.

Quantitative Analysis of Inhibitory and Antifungal Activity

The efficacy of (-)-Cercosporamide has been quantified through various in vitro assays, demonstrating its potent activity against the Pkc1 enzyme and its broad-spectrum antifungal effects.

Table 1: Kinase Inhibitory Activity of (-)-Cercosporamide against Candida albicans Pkc1 (CaPkc1)

ParameterValueReference
IC₅₀40-50 nM[2][9]
Kᵢ7 nM[2][9]
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme.

Table 2: Antifungal Activity of (-)-Cercosporamide against Various Fungal Species

Fungal SpeciesAssay TypeValue (µg/mL)Reference
Candida albicansMIC10[2]
Aspergillus fumigatusMIC10[2]
Candida tropicalisMIC15.6[1][10]
Candida tropicalisMFC15.6[1][10]
Candida parapsilosisMIC250[10]
Candida pseudohaemuloniiMIC125[10]
Lomentospora prolificansMIC & MFC250[10]
Aspergillus flavusMIC500[10]
Colletotrichum gloeosporioidesEC₅₀3.8[5][11]
Colletotrichum scovilleiEC₅₀7.0[5][11]
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in microbial death. EC₅₀ (Half-maximal effective concentration) is the concentration that gives a half-maximal response.

Synergistic Effects

A significant finding is the synergistic antifungal activity observed when (-)-Cercosporamide is combined with inhibitors of β-1,3-glucan synthase, such as echinocandins.[2][3] Since both Pkc1 and β-1,3-glucan synthase are critical, yet distinct, components of the cell wall biosynthesis pathway, their simultaneous inhibition leads to a potent synergistic effect.[3][5] This suggests a promising avenue for combination therapy to treat fungal infections, potentially lowering required dosages and mitigating the development of resistance.[2]

Experimental Methodologies

The characterization of (-)-Cercosporamide as a Pkc1 inhibitor involves a series of standardized biochemical and microbiological assays.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (HTS) of Natural Product Library Isolation Isolation & Purification of Active Compound (Cercosporamide) HTS->Isolation Structure Structural Determination (NMR, MS) Isolation->Structure Kinase_Assay Pkc1 Kinase Inhibition Assay (Determination of IC₅₀ and Kᵢ) Structure->Kinase_Assay Antifungal_Test Antifungal Susceptibility Testing (MIC/MFC/EC₅₀ Determination) Structure->Antifungal_Test Selectivity_Assay Kinase Selectivity Profiling (vs. Mammalian PKCs) Kinase_Assay->Selectivity_Assay Synergy_Test Synergy Testing (e.g., with Echinocandins) Antifungal_Test->Synergy_Test Cytotoxicity Cytotoxicity Assays (vs. Mammalian Cell Lines) Selectivity_Assay->Cytotoxicity Synergy_Test->Cytotoxicity In_Vivo In Vivo Efficacy Models (e.g., Murine Infection Models) Cytotoxicity->In_Vivo

Figure 2. General Experimental Workflow for the Evaluation of (-)-Cercosporamide.
Pkc1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pkc1. A common method is a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13]

  • Objective: To determine the IC₅₀ and mode of inhibition of (-)-Cercosporamide against Pkc1.

  • Materials:

    • Recombinant purified fungal Pkc1 enzyme.

    • Specific peptide substrate for Pkc1.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, DTT).[12]

    • (-)-Cercosporamide, serially diluted.

    • Detection reagents (e.g., phosphospecific antibody, fluorescent tracer).

    • Microtiter plates (e.g., 384-well).

  • Protocol:

    • Add Pkc1 enzyme, peptide substrate, and varying concentrations of (-)-Cercosporamide to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding a specific concentration of ATP. For ATP-competitive studies, the assay is repeated with varying ATP concentrations.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]

    • Stop the reaction by adding a quench buffer containing EDTA.[12]

    • Add detection reagents (e.g., a fluorescently labeled antibody that specifically binds the phosphorylated substrate).

    • Measure the signal (e.g., fluorescence polarization) using a plate reader.

    • Calculate the percent inhibition for each concentration of the compound and plot the data to determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Objective: To determine the MIC and MFC of (-)-Cercosporamide against various fungal species.

  • Materials:

    • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).

    • Standardized culture medium (e.g., RPMI 1640).[10]

    • (-)-Cercosporamide, serially diluted.

    • Sterile 96-well microtiter plates.

    • Positive control antifungal (e.g., Amphotericin B, Fluconazole).[10]

    • Spectrophotometer or visual inspection.

  • Protocol:

    • Prepare a standardized fungal inoculum suspension.

    • Dispense the culture medium into the wells of a 96-well plate.

    • Create a two-fold serial dilution of (-)-Cercosporamide across the plate. Include wells for a growth control (no drug) and a sterility control (no inoculum).

    • Inoculate the wells (except the sterility control) with the fungal suspension.

    • Incubate the plates at 35-37°C for 24-48 hours.

    • Determine the MIC by identifying the lowest drug concentration that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control.[10]

    • To determine the MFC, aliquot a small volume from the wells showing no visible growth onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar).

    • Incubate the agar plates and identify the lowest concentration from the MIC test that results in no fungal colonies, which is the MFC.[10]

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess whether a potential drug candidate is toxic to mammalian cells, ensuring its selective action against fungal targets. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]

  • Objective: To evaluate the cytotoxicity of (-)-Cercosporamide against a mammalian cell line (e.g., HeLa, HEK293).

  • Materials:

    • Mammalian cell line.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • (-)-Cercosporamide, serially diluted.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization agent (e.g., DMSO, isopropanol (B130326) with HCl).

    • 96-well cell culture plates.

  • Protocol:

    • Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of (-)-Cercosporamide. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

    • Remove the medium and dissolve the formazan crystals with a solubilization agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Conclusion

(-)-Cercosporamide has been clearly established as a selective and potent inhibitor of the fungal Pkc1 kinase. Its mechanism of action, targeting the essential cell wall integrity pathway, provides a strong rationale for its broad-spectrum antifungal activity.[2] The quantitative data underscore its potential as a lead compound for the development of new fungicidal drugs. Furthermore, the demonstrated synergy with existing antifungal classes, like echinocandins, opens up possibilities for powerful combination therapies.[2][3] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of cercosporamide and its analogs as next-generation antifungal agents.

References

Foundational

Anticancer properties of (-)-Cercosporamide in vitro

An in-depth technical guide on the core anticancer properties of (-)-Cercosporamide in vitro, designed for researchers, scientists, and drug development professionals. Introduction (-)-Cercosporamide is a naturally occur...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core anticancer properties of (-)-Cercosporamide in vitro, designed for researchers, scientists, and drug development professionals.

Introduction

(-)-Cercosporamide is a naturally occurring phytotoxin isolated from fungi such as Cercosporidium henningsii.[1] Initially recognized for its potent antifungal properties, subsequent research has unveiled its significant potential as an anticancer agent.[2][3] Its mechanism of action is multifaceted, primarily targeting key protein kinases that are often dysregulated in malignant cells. This technical guide synthesizes the current understanding of (-)-Cercosporamide's in vitro anticancer activities, providing a detailed overview of its molecular targets, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

The anticancer effects of (-)-Cercosporamide are not attributed to a single pathway but rather to its ability to inhibit multiple critical protein kinases. The two primary targets identified are the Protein Kinase C (PKC) family and the MAPK-interacting kinases (Mnk1 and Mnk2).

Inhibition of Protein Kinase C (PKC)

(-)-Cercosporamide was first identified as a selective inhibitor of Pkc1 kinase in fungi, which is essential for cell wall integrity.[2][4] It also demonstrates inhibitory activity against human PKC isoforms, albeit with lower potency compared to its fungal target.[1] PKC enzymes are crucial mediators of signaling pathways that control cell proliferation and survival, and their aberrant activation is a common feature in many cancers.

Potent Inhibition of Mnk1 and Mnk2 Kinases

A more potent mechanism for its anticancer activity is the inhibition of Mnk1 and Mnk2.[1] These kinases are downstream effectors in the MAPK signaling pathway and are solely responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[5][6] The phosphorylation of eIF4E is a critical step in the initiation of protein translation of key mRNAs that encode for proteins involved in cell growth, proliferation, and survival (e.g., c-Myc, Cyclin D1). By inhibiting Mnk1/2, (-)-Cercosporamide effectively blocks eIF4E phosphorylation, leading to a reduction in the translation of these oncogenic proteins and subsequent suppression of tumor growth and metastasis.[2][5][6]

cluster_mapk MAPK Pathway cluster_translation Protein Translation Initiation cluster_effects Cellular Effects RAS RAS/RAF/MEK/ERK Mnk Mnk1/Mnk2 RAS->Mnk Activates eIF4E_active p-eIF4E (Ser209) Mnk->eIF4E_active Phosphorylates Cercosporamide (B1662848) (-)-Cercosporamide Cercosporamide->Mnk Inhibits Proliferation Cell Proliferation & Survival Cercosporamide->Proliferation Suppresses eIF4E_inactive eIF4E Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1) eIF4E_active->Translation Promotes Translation->Proliferation Drives start Seed cells in 96-well plate treat Treat with (-)-Cercosporamide start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent (4h incubation) incubate->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve measure Measure Absorbance (570 nm) dissolve->measure calculate Calculate IC50 measure->calculate start Treat cells harvest Harvest & Wash start->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze via Flow Cytometry stain->analyze quantify Quantify Apoptotic Populations analyze->quantify

References

Exploratory

(-)-Cercosporamide: A Promising Natural Product for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary (-)-Cercosporamide, a natural product of fungal origin, has emerged as a compelling starting point for the dis...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cercosporamide, a natural product of fungal origin, has emerged as a compelling starting point for the discovery of novel therapeutics. Initially identified as an antifungal agent, its diverse biological activities have expanded its potential applications to oncology and other disease areas. This technical guide provides a comprehensive overview of (-)-cercosporamide, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile natural product.

Introduction

(-)-Cercosporamide is a polyketide metabolite produced by various fungi, including species of Cercosporidium and Phoma.[1][2] Its unique benzofuran (B130515) structure has attracted significant interest from the scientific community, leading to the elucidation of multiple mechanisms of action. This guide will delve into its established roles as a potent and selective inhibitor of fungal Protein Kinase C1 (Pkc1), as well as its activity against mammalian kinases such as the MAP kinase-interacting kinases (Mnk1 and Mnk2) and Janus kinase 3 (JAK3).[3][4] Furthermore, its recently discovered inhibitory effects on the bone morphogenetic protein receptor (BMPR) type I kinase open new avenues for therapeutic intervention.[1][5]

Mechanisms of Action and Signaling Pathways

(-)-Cercosporamide exerts its biological effects by targeting key signaling pathways in both fungal pathogens and human cells.

Antifungal Activity: Inhibition of the Pkc1-Mediated Cell Wall Integrity Pathway

In fungi, (-)-cercosporamide acts as a selective and potent inhibitor of Pkc1, a crucial enzyme in the cell wall integrity signaling pathway.[3][6] This pathway is highly conserved among fungal species and is essential for maintaining cell wall homeostasis, responding to cell surface stress, and enabling fungal growth.[3][6] By inhibiting Pkc1, cercosporamide (B1662848) disrupts the downstream MAP kinase cascade, leading to compromised cell wall integrity, cell lysis, and ultimately, fungal cell death.[1][7] This targeted mechanism of action makes it a promising candidate for the development of novel antifungal drugs.

dot

Pkc1_Pathway Cercosporamide (-)-Cercosporamide Pkc1 Pkc1 Cercosporamide->Pkc1 Inhibits MAPK_Cascade MAP Kinase Cascade Pkc1->MAPK_Cascade Activates CellWall_Biosynthesis Cell Wall Biosynthesis Genes MAPK_Cascade->CellWall_Biosynthesis Activates CellWall_Integrity Cell Wall Integrity CellWall_Biosynthesis->CellWall_Integrity

Caption: Inhibition of the Fungal Pkc1 Signaling Pathway by (-)-Cercosporamide.

Anticancer Activity: Targeting the Mnk/eIF4E and JAK/STAT Pathways

In the context of cancer, (-)-cercosporamide has been shown to inhibit Mnk1 and Mnk2, kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E).[4][8] The phosphorylation of eIF4E is a critical step in the initiation of translation of many mRNAs that encode for proteins involved in cell proliferation and survival.[8][9] By blocking eIF4E phosphorylation, cercosporamide can suppress the growth of cancer cells and induce apoptosis.[4][8] This mechanism is particularly relevant in malignancies where the eIF4E pathway is deregulated, such as in acute myeloid leukemia (AML).[8][9] Additionally, the inhibition of JAK3 suggests a potential role for cercosporamide in modulating the JAK/STAT signaling pathway, which is often constitutively active in various cancers.[4]

dot

Mnk_Pathway MAPK MAPK Pathway (e.g., ERK, p38) Mnk1_2 Mnk1/2 MAPK->Mnk1_2 Activates eIF4E eIF4E Mnk1_2->eIF4E Phosphorylates Cercosporamide (-)-Cercosporamide Cercosporamide->Mnk1_2 Inhibits Translation Translation of Oncogenic Proteins eIF4E->Translation Proliferation Cancer Cell Proliferation & Survival Translation->Proliferation

Caption: Inhibition of the Mnk/eIF4E Signaling Pathway in Cancer Cells.

Quantitative Biological Data

The potency of (-)-cercosporamide and its derivatives has been quantified against various targets and in different biological systems. The following tables summarize the key inhibitory and effective concentrations reported in the literature.

Table 1: Antifungal Activity of (-)-Cercosporamide

Fungal SpeciesAssay TypeParameterValueReference
Candida albicansBroth MicrodilutionMIC10 µg/mL[6]
Aspergillus fumigatusBroth MicrodilutionMIC10 µg/mL[6]
Colletotrichum gloeosporioides-EC503.8 µg/mL[1][2]
Colletotrichum scovillei-EC507.0 µg/mL[1][2]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Kinase Inhibitory Activity of (-)-Cercosporamide

Kinase TargetParameterValue (nM)Reference
Pkc1 (Candida albicans)IC50<50[6]
Pkc1 (Candida albicans)Ki<7[6]
Mnk1IC50116[4]
Mnk2IC5011[4]
JAK3IC5031[4]

IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant.

Table 3: Activity of a (-)-Cercosporamide Derivative (Compound 15) as a PPARγ Modulator

ParameterValueTarget/SystemReference
EC500.94 nMPPARγ Transcription[10]
Emax38%PPARγ Transcription[10]
Oral Bioavailability (Potassium Salt)58%Rats[10]

EC50: Half-maximal Effective Concentration; Emax: Maximum Effect; PPARγ: Peroxisome Proliferator-Activated Receptor gamma.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (-)-cercosporamide.

High-Throughput Screening (HTS) for Pkc1 Kinase Inhibitors

This protocol outlines a typical workflow for identifying inhibitors of Pkc1 from a compound library.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Single High Concentration of Compounds Start->Primary_Screen Hit_Identification Hit Identification: Compounds Showing Significant Pkc1 Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC50 Values of Hits Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling: Test Hits Against Other Kinases Dose_Response->Selectivity_Assay Lead_Compound Lead Compound(s) Identified Selectivity_Assay->Lead_Compound

References

Foundational

A Preliminary Investigation into the Bioactivity of (-)-Cercosporamide: A Technical Guide

Introduction: (-)-Cercosporamide is a natural phytotoxin first isolated from the fungus Cercosporidium henningsii.[1] Initially recognized for its broad-spectrum antifungal properties, subsequent research has unveiled it...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Cercosporamide is a natural phytotoxin first isolated from the fungus Cercosporidium henningsii.[1] Initially recognized for its broad-spectrum antifungal properties, subsequent research has unveiled its potent and selective inhibitory effects on critical protein kinases in both fungal and mammalian cells. This technical guide provides an in-depth overview of the known bioactivities of (-)-Cercosporamide, focusing on its antifungal and anticancer mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Antifungal Bioactivity

The primary antifungal mechanism of (-)-Cercosporamide is the potent and selective inhibition of the fungal Pkc1 kinase.[2][3] Pkc1 is a central component of the highly conserved cell wall integrity (CWI) signaling pathway, which is essential for fungal growth, morphogenesis, and survival against environmental stress.[2][3][4] By targeting Pkc1, Cercosporamide (B1662848) disrupts the biosynthesis and maintenance of the fungal cell wall, leading to cell lysis.[3][4] This specific mode of action explains why fungal cell wall mutants exhibit heightened sensitivity to the compound.[2][3]

Quantitative Antifungal Data
Target/OrganismAssay TypeValueUnitReference
Candida albicans Pkc1IC50<50 (or ~25)nM[1][5]
Candida albicans Pkc1Ki<7nM[3][5]
Candida albicansMIC10µg/mL[3][4]
Aspergillus fumigatusMIC10µg/mL[3][4]
Colletotrichum gloeosporioidesEC503.8µg/mL[6][7][8]
Colletotrichum scovilleiEC507.0µg/mL[6][7][8]
Candida tropicalisMIC & MFC15.6µg/mL[9]

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration; EC50: Half maximal effective concentration; MFC: Minimum fungicidal concentration.

Synergistic Antifungal Effects

A significant finding is the synergistic antifungal activity observed when Cercosporamide is combined with β-1,3-glucan synthase inhibitors, such as echinocandins.[2][3] These two compounds target different key components of the cell wall biosynthesis pathway. The combination of an echinocandin analog and Cercosporamide dramatically reduced the MIC of Cercosporamide against C. albicans by more than 270-fold, suggesting a powerful potential combination therapy for fungal infections.[3]

Fungal Cell Wall Integrity Pathway

The diagram below illustrates the Pkc1-mediated cell wall integrity pathway and the inhibitory action of (-)-Cercosporamide.

G cluster_membrane Cell Membrane CellStress Cell Wall Stress (e.g., Antifungals, Osmotic Shock) Rho1 Rho1-GTP CellStress->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2/Mpk1) Pkc1->MAPK_Cascade TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors CellWall_Genes Cell Wall Synthesis Genes TranscriptionFactors->CellWall_Genes Upregulates CellWall_Integrity Cell Wall Integrity & Repair CellWall_Genes->CellWall_Integrity Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1 Inhibits

Caption: Pkc1 signaling pathway and Cercosporamide's inhibitory action.

Anticancer Bioactivity

(-)-Cercosporamide also exhibits significant anticancer properties, primarily through the inhibition of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[1][10] These kinases are key effectors of the MAPK signaling pathway and are responsible for phosphorylating the eukaryotic initiation factor 4E (eIF4E).[11][12] The phosphorylation of eIF4E is a critical step in the initiation of mRNA translation for proteins involved in cell proliferation, survival, and metastasis.[1][11] By inhibiting Mnk1/2, Cercosporamide blocks eIF4E phosphorylation, thereby suppressing the translation of oncogenic proteins.[1][11] This activity has shown promise in various cancer models, including glioblastoma, lung cancer, acute myeloid leukemia (AML), and renal cell carcinoma (RCC).[6][13]

Quantitative Anticancer & Kinase Inhibition Data
TargetAssay TypeValueUnitReference
Mnk1IC50115 or 116nM[1][10]
Mnk2IC5011nM[1][10]
JAK3IC5031nM[10]
Human PKCαIC501.02µM[1]
Human PKCβIC500.35µM[1]
Human PKCγIC505.8µM[1]

IC50: Half maximal inhibitory concentration.

Synergistic Anticancer Effects

The antileukemic properties of Cercosporamide are enhanced when used in combination with other anticancer agents.[11] Studies have shown synergistic effects with cytarabine (B982) (Ara-C) and mTOR inhibitors in AML models, leading to enhanced suppression of leukemic progenitors both in vitro and in vivo.[11][12] In renal cell carcinoma, combining Cercosporamide with sunitinib (B231) or temsirolimus (B1684623) resulted in complete tumor growth arrest or regression in xenograft models.[13]

Mnk/eIF4E Signaling Pathway

The diagram below outlines the MAPK/Mnk/eIF4E signaling pathway and the point of inhibition by (-)-Cercosporamide.

G cluster_pathway MAPK Signaling cluster_translation mRNA Translation Initiation GrowthFactors Growth Factors / Mitogens MAPK_Pathway RAS/RAF/MEK/ERK Pathway GrowthFactors->MAPK_Pathway Mnk1_2 Mnk1 / Mnk2 MAPK_Pathway->Mnk1_2 Activates eIF4E_inactive eIF4E (inactive) Mnk1_2->eIF4E_inactive Phosphorylates eIF4E_active p-eIF4E (active) Oncogenic_Proteins Translation of Pro-oncogenic mRNAs (e.g., c-Myc, Cyclin D1) eIF4E_active->Oncogenic_Proteins Cancer_Progression Cell Proliferation, Survival, Metastasis, Angiogenesis Oncogenic_Proteins->Cancer_Progression Cercosporamide (-)-Cercosporamide Cercosporamide->Mnk1_2 Inhibits

Caption: MAPK/Mnk/eIF4E pathway and Cercosporamide's inhibitory action.

Other Bioactivities

Recent studies have expanded the known biological targets of (-)-Cercosporamide. It has been found to inhibit Bone Morphogenetic Protein (BMP) receptor type I kinase activity.[6][14] Overactive BMP receptors are implicated in several diseases, and this discovery opens new avenues for therapeutic applications.[14] Additionally, Cercosporamide less effectively inhibits human PKC isoforms, an action that has been linked to a potential for lowering plasma glucose in hyperglycemic mice.[1]

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing the bioactivity of a natural product like (-)-Cercosporamide.

G A Natural Product Source (e.g., Fungal Culture) B Extraction & Fractionation A->B C High-Throughput Screening (HTS) (e.g., Kinase Activity Assay) B->C D Hit Identification & Isolation C->D E Structure Elucidation (NMR, Mass Spectrometry) D->E F In Vitro Bioactivity Confirmation (IC50/EC50 Determination) D->F G Mechanism of Action Studies (Pathway Analysis, Target Validation) F->G H Cell-Based Assays (MIC, Anti-proliferation) F->H I In Vivo Studies (e.g., Xenograft Models) G->I H->I

Caption: General workflow for bioactive compound discovery.

Protocol: Pkc1 Kinase Inhibition Assay

This protocol is a generalized representation based on high-throughput screening methodologies.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA).

    • Recombinantly express and purify fungal Pkc1 enzyme.

    • Prepare a suitable peptide substrate for Pkc1.

    • Prepare ATP solution (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).

    • Prepare serial dilutions of (-)-Cercosporamide in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add the Pkc1 enzyme to each well.

    • Add the serially diluted (-)-Cercosporamide or DMSO (vehicle control).

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding the peptide substrate and ATP solution.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Detection and Data Analysis:

    • Terminate the reaction (e.g., by adding EDTA or phosphoric acid).

    • Detect substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays (e.g., fluorescence-based), measure the signal according to the kit manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of Cercosporamide relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Antifungal Broth Microdilution (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation:

    • Prepare a stock solution of (-)-Cercosporamide in a suitable solvent (e.g., DMSO).

    • Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the Cercosporamide stock solution in RPMI medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates or use a spectrophotometer to measure the optical density (e.g., at 530 nm) to assess fungal growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control.

Conclusion

(-)-Cercosporamide has emerged as a molecule of significant scientific interest due to its dual action as a potent antifungal and a promising anticancer agent. Its high selectivity for fungal Pkc1 provides a clear mechanism for its antifungal properties and highlights its potential for combination therapies. Simultaneously, its ability to inhibit the Mnk/eIF4E signaling pathway in mammalian cells presents a compelling strategy for targeting cancer cell proliferation and survival. The continued investigation into its diverse bioactivities, including the newly identified inhibition of BMP receptors, will be crucial for fully realizing its therapeutic potential in treating a range of human diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of (-)-Cercosporamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for determining the in vitro antifungal susceptibility of (-)-Cercosporamide, a natural product with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro antifungal susceptibility of (-)-Cercosporamide, a natural product with potent antifungal activity. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), adapted for natural product testing.

Introduction

(-)-Cercosporamide is a fungal metabolite that has demonstrated broad-spectrum antifungal activity against a variety of human and plant pathogenic fungi.[1][2][3] Its primary mechanism of action is the selective inhibition of Pkc1 kinase, a crucial enzyme in the fungal cell wall integrity signaling pathway.[1][3][4][5] This pathway is highly conserved across fungal species, making (-)-Cercosporamide a promising candidate for the development of new antifungal therapies.[1][3][4][6] Accurate and reproducible in vitro susceptibility testing is essential for evaluating its antifungal spectrum, understanding its potency, and guiding further drug development efforts.

Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway

(-)-Cercosporamide exerts its antifungal effect by targeting Pkc1 kinase, a key regulator of the cell wall integrity pathway in fungi.[1][4][5] This pathway is essential for maintaining the structural integrity of the fungal cell wall during growth, morphogenesis, and in response to environmental stress. Inhibition of Pkc1 disrupts the downstream signaling cascade, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

Pkc1_Signaling_Pathway cluster_membrane Cell Membrane Cell Surface Sensors Cell Surface Sensors Rho1 Rho1 Cell Surface Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK Cascade (Bck1, Mkk1/2, Slt2) MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK Cascade (Bck1, Mkk1/2, Slt2) (-)-Cercosporamide (-)-Cercosporamide (-)-Cercosporamide->Pkc1 Inhibits Transcription Factors (Rlm1, Swi4/Swi6) Transcription Factors (Rlm1, Swi4/Swi6) MAPK Cascade (Bck1, Mkk1/2, Slt2)->Transcription Factors (Rlm1, Swi4/Swi6) Cell Wall Synthesis & Repair Cell Wall Synthesis & Repair Transcription Factors (Rlm1, Swi4/Swi6)->Cell Wall Synthesis & Repair

Caption: Pkc1 Signaling Pathway Inhibition by (-)-Cercosporamide.

Quantitative Susceptibility Data

The following table summarizes the in vitro antifungal activity of (-)-Cercosporamide against various fungal species as reported in the literature. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism. The 50% effective concentration (EC₅₀) is the concentration that inhibits 50% of the fungal growth.

Fungal SpeciesTesting MethodMIC (µg/mL)EC₅₀ (µg/mL)Reference
Candida albicansBroth Microdilution10-[7]
Aspergillus fumigatusBroth Microdilution10-[7]
Candida tropicalisBroth Microdilution15.6 (MIC & MFC)-[8]
Colletotrichum gloeosporioidesAgar Dilution-3.8[9][10]
Colletotrichum scovilleiAgar Dilution-7.0[9][10]

Note: MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

The following protocols are adapted from the CLSI documents M27 for yeasts and M38 for filamentous fungi, with modifications suitable for testing natural products like (-)-Cercosporamide.[1][11][12]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of (-)-Cercosporamide against yeast isolates.

Materials:

  • (-)-Cercosporamide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Yeast isolates (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of (-)-Cercosporamide Stock Solution:

    • Dissolve (-)-Cercosporamide in DMSO to a final concentration of 1 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Microplate Preparation and Inoculation:

    • In the first column of a 96-well plate, add 100 µL of the working (-)-Cercosporamide solution to the first well.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the subsequent wells containing 50 µL of RPMI-1640 medium.

    • Add 50 µL of the prepared yeast inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation and MIC Determination:

    • Incubate the microplate at 35°C for 24-48 hours.

    • Determine the MIC visually as the lowest concentration of (-)-Cercosporamide that causes a significant reduction (≥50%) in turbidity compared to the growth control. Alternatively, a spectrophotometric reading can be taken at 490 nm.

Broth_Microdilution_Workflow Start Start Prepare Cercosporamide Stock Prepare Cercosporamide Stock Start->Prepare Cercosporamide Stock Prepare Yeast Inoculum Prepare Yeast Inoculum Start->Prepare Yeast Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Cercosporamide Stock->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Prepare Yeast Inoculum->Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

References

Application

Application Notes and Protocols for Checkerboard Assay: (-)-Cercosporamide Synergy with Other Antifungals

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Cercosporamide is a natural product with broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the selective and pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cercosporamide is a natural product with broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the selective and potent inhibition of Protein Kinase C 1 (Pkc1), a key enzyme in the fungal cell wall integrity (CWI) signaling pathway.[1][2][3][4] This pathway is highly conserved across fungal species and is essential for maintaining cell wall structure and function, particularly in response to stress.[1][2][5] Disruption of the Pkc1-mediated pathway leads to cell lysis and fungal death, making it an attractive target for novel antifungal therapies.[3]

Combination therapy is an increasingly important strategy in overcoming antifungal resistance and enhancing therapeutic efficacy.[6][7] Given that (-)-Cercosporamide targets the CWI pathway, it is hypothesized to act synergistically with antifungal agents that disrupt other components of the fungal cell wall. One such class of antifungals is the echinocandins (e.g., Caspofungin), which inhibit β-1,3-glucan synthase, a critical enzyme for cell wall biosynthesis.[1][2] By targeting two different essential components of cell wall maintenance, the combination of (-)-Cercosporamide and an echinocandin is expected to demonstrate potent synergistic activity.[1][2][5]

This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic interaction between (-)-Cercosporamide and other antifungal agents, using Caspofungin as an example. The checkerboard method is a standard in vitro technique to determine the nature of interaction between two antimicrobial agents.[8][9][10]

Data Presentation

The following tables summarize hypothetical quantitative data from a checkerboard assay between (-)-Cercosporamide and Caspofungin against a clinical isolate of Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of (-)-Cercosporamide and Caspofungin Alone and in Combination.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)
(-)-Cercosporamide81
Caspofungin0.250.03125

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation and Interpretation.

CompoundFIC CalculationFIC ValueΣFIC (FIC Index)Interpretation
(-)-Cercosporamide1 µg/mL / 8 µg/mL0.1250.25Synergy
Caspofungin0.03125 µg/mL / 0.25 µg/mL0.125

Interpretation of the Fractional Inhibitory Concentration (FIC) Index:

  • Synergy: ≤ 0.5

  • Additive/Indifference: > 0.5 to 4

  • Antagonism: > 4

Experimental Protocols

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

Materials
  • (-)-Cercosporamide

  • Caspofungin (or other antifungal of interest)

  • Candida albicans strain (or other fungal isolate)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water, saline, and microbiological loops

  • Incubator (35°C)

Methodology

1. Preparation of Antifungal Stock Solutions: a. Dissolve (-)-Cercosporamide and Caspofungin in DMSO to create high-concentration stock solutions (e.g., 1600 µg/mL). b. Further dilute these stock solutions in RPMI-1640 medium to create working solutions at four times the highest final concentration to be tested.

2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Checkerboard Assay Plate Setup: a. In a 96-well microtiter plate, dispense 50 µL of RPMI-1640 medium into all wells. b. Add 50 µL of the (-)-Cercosporamide working solution to the first column and perform a two-fold serial dilution horizontally across the plate (from column 1 to 10), leaving columns 11 and 12 for controls. c. Add 50 µL of the Caspofungin working solution to the first row and perform a two-fold serial dilution vertically down the plate (from row A to G), leaving row H for controls. d. This creates a matrix of wells with varying concentrations of both drugs. e. Controls:

  • Drug A alone: Row H will contain serial dilutions of (-)-Cercosporamide only.
  • Drug B alone: Column 11 will contain serial dilutions of Caspofungin only.
  • Growth Control: Well H12 will contain only medium and the fungal inoculum.
  • Sterility Control: A separate well with medium only.

4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.

5. Determination of MICs and FIC Index: a. After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance. b. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. c. Determine the MIC of each drug alone (from row H and column 11). d. Determine the MIC of each drug in combination from the wells where growth is inhibited. e. Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone. f. Calculate the FIC Index (ΣFIC) by summing the individual FICs: ΣFIC = FIC of (-)-Cercosporamide + FIC of Caspofungin. g. Interpret the result based on the scale provided above.

Visualizations

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis stock Prepare Antifungal Stock Solutions plate_prep Prepare 96-well Plate with Serial Dilutions stock->plate_prep inoculum Prepare Fungal Inoculum inoculate Inoculate Plate inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

G Cercosporamide (-)-Cercosporamide Pkc1 Pkc1 Kinase Cercosporamide->Pkc1 Inhibits MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Cell_Wall_Genes Cell Wall Gene Expression Transcription_Factors->Cell_Wall_Genes Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Genes->Cell_Wall_Integrity Echinocandins Echinocandins (e.g., Caspofungin) Glucan_Synthase β-1,3-Glucan Synthase Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis β-1,3-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Glucan_Synthesis->Cell_Wall_Integrity

Caption: Synergistic Mechanism of Action on the Fungal Cell Wall.

References

Method

Application Notes: The Use of (-)-Cercosporamide in Fungal Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Cercosporamide is a potent, broad-spectrum antifungal agent isolated as a natural product. Its mechanism of action has been identified as the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cercosporamide is a potent, broad-spectrum antifungal agent isolated as a natural product. Its mechanism of action has been identified as the selective, ATP-competitive inhibition of fungal Protein Kinase C1 (Pkc1).[1][2] Pkc1 is a highly conserved and essential kinase in fungi, serving as a master regulator of the Cell Wall Integrity (CWI) signaling pathway, which is critical for fungal growth and survival.[1][3][4] This document provides detailed application notes and experimental protocols for the use of (-)-Cercosporamide in fungal cell culture studies, summarizing its inhibitory concentrations and outlining methodologies for assessing its antifungal activity and synergistic potential.

Mechanism of Action: Inhibition of the Pkc1 Pathway

The fungal cell wall is a dynamic structure essential for protecting the cell from osmotic stress and is a unique feature not present in mammalian cells, making it an excellent target for antifungal drugs. The Pkc1-mediated Cell Wall Integrity (CWI) pathway governs the biosynthesis and maintenance of the cell wall.[1][5] (-)-Cercosporamide selectively targets and inhibits Pkc1, disrupting this critical pathway and leading to rapid fungal cell lysis.[1][4] This targeted action explains its potent fungicidal activity. Studies have shown that fungal mutants with reduced Pkc1 activity are hypersensitive to (-)-Cercosporamide.[1][3]

G cluster_pathway Pkc1 Cell Wall Integrity (CWI) Pathway cluster_inhibitor Mechanism of Inhibition Stress Cell Wall Stress (e.g., Echinocandins, Heat) Pkc1 Pkc1 Kinase Stress->Pkc1 MAPK MAP Kinase Cascade Pkc1->MAPK CWB Cell Wall Biosynthesis (e.g., β-1,3-glucan synthase regulation) MAPK->CWB Integrity Cell Wall Integrity & Fungal Viability CWB->Integrity Cercosporamide (B1662848) (-)-Cercosporamide Cercosporamide->Pkc1 ATP-Competitive Inhibition

Caption: Pkc1 signaling pathway and inhibition by (-)-Cercosporamide.

Quantitative Data Summary

(-)-Cercosporamide demonstrates potent activity both at the enzymatic and cellular level. The following tables summarize key quantitative metrics from various studies.

Table 1: Inhibitory Activity of (-)-Cercosporamide against Candida albicans Pkc1 Kinase

ParameterValueReference
IC₅₀<40 - <50 nM[1][2]
Kᵢ<7 nM[1][2]

Table 2: Antifungal Spectrum of (-)-Cercosporamide

Fungal SpeciesActivity MetricValue (µg/mL)Reference
Candida albicansMIC10[1]
Aspergillus fumigatusMIC10[1]
Candida tropicalisMIC & MFC15.6[4]
C. pseudohaemuloniiMIC125[4]
Candida parapsilosisMIC250[4]
Aspergillus flavusMIC500[4]
Colletotrichum gloeosporioidesEC₅₀3.8[5]
Colletotrichum scovilleiEC₅₀7.0[6]

Table 3: Synergistic Antifungal Activity against Candida albicans

Combination AgentEffect on (-)-Cercosporamide MICFIC IndexReference
Echinocandin analog (0.16 µg/mL)>270-fold reduction<1.0[1]
Amphotericin BNo effect1.0[1]

Note: MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration; EC₅₀ = Half-maximal Effective Concentration; FIC = Fractional Inhibitory Concentration. An FIC index <1.0 indicates synergy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and can be adapted from CLSI and EUCAST guidelines.[7]

Materials:

  • (-)-Cercosporamide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well, flat-bottom microtiter plates

  • Fungal isolate of interest

  • Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sabouraud Dextrose Agar (B569324) (for inoculum preparation)

  • Sterile saline with 0.05% Tween 20 (for mold spore collection)

  • Spectrophotometer

Procedure:

  • Preparation of (-)-Cercosporamide Stock:

    • Prepare a 10 mg/mL stock solution of (-)-Cercosporamide in DMSO.

    • Perform serial two-fold dilutions in the growth medium to create working solutions at 2x the final desired concentrations. The final DMSO concentration should not exceed 1%.[7]

  • Fungal Inoculum Preparation:

    • Yeasts (Candida spp.): Subculture the isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.[7] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[7] Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

    • Molds (Aspergillus spp.): Grow the isolate on an agar plate until sporulation occurs.[7] Gently harvest conidia by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer.[7]

  • Assay Procedure:

    • Dispense 100 µL of each 2x drug concentration into the wells of a 96-well plate.

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL and the drug concentrations to their final 1x values.

    • Include a positive control (inoculum, no drug) and a negative/sterility control (medium only).

  • Incubation & Endpoint Determination:

    • Incubate the plate at 35°C for 24-48 hours (or until sufficient growth is seen in the positive control).

    • The MIC is defined as the lowest concentration of (-)-Cercosporamide that causes a significant inhibition of visible growth compared to the drug-free control.

G A Prepare 2x Serial Dilutions of (-)-Cercosporamide in Microplate C Add Equal Volume of Inoculum to Drug Dilutions A->C B Prepare Standardized Fungal Inoculum (0.5 McFarland) B->C D Incubate Plate (35°C, 24-48h) C->D E Visually or Spectrophotometrically Read Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Assessment of Synergistic Activity (Checkerboard Assay)

This assay is used to quantify the interaction between (-)-Cercosporamide and another antifungal, such as an echinocandin.[1]

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of (-)-Cercosporamide horizontally (e.g., across columns 1-10).

    • Prepare serial dilutions of the second agent (e.g., an echinocandin) vertically (e.g., down rows A-G).

    • This creates a matrix of wells containing unique combinations of both drug concentrations.

    • Include control wells for each drug alone, as well as a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in Protocol 1.

    • Incubate under the same conditions.

  • Data Analysis and FIC Calculation:

    • Determine the MIC for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B

    • Interpret the results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4.0 indicates an additive or indifferent effect; ΣFIC > 4.0 indicates antagonism. The original study defined synergy as an FIC index of <1.0.[1]

G cluster_interpretation Interpretation Inputs MIC of Drug A Alone MIC of Drug B Alone MIC of A & B in Combination Calculation Calculate FIC Index (ΣFIC) ΣFIC = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) Inputs->Calculation Synergy Synergy (ΣFIC < 1.0) Calculation->Synergy If ΣFIC < 1.0 Additive Additive / Indifferent Calculation->Additive If ΣFIC ≥ 1.0 Antagonism Antagonism

Caption: Logical relationship for interpreting checkerboard synergy data.

References

Application

Application Notes and Protocols: Using (-)-Cercosporamide to Study Pkc1 Signaling in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals. Abstract (-)-Cercosporamide is a natural product identified as a highly potent and selective inhibitor of the fungal Protein Kinase C 1 (Pkc1).[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(-)-Cercosporamide is a natural product identified as a highly potent and selective inhibitor of the fungal Protein Kinase C 1 (Pkc1).[1][2][3] In Saccharomyces cerevisiae, Pkc1 is a crucial, essential kinase that serves as the upstream activator of the Cell Wall Integrity (CWI) signaling pathway.[4][5] This pathway is fundamental for maintaining cell wall structure, responding to cell surface stress, and regulating cell cycle progression.[4][5][6] The specificity of (-)-Cercosporamide makes it an invaluable tool for dissecting the Pkc1-mediated signaling cascade, validating Pkc1 as an antifungal drug target, and screening for synergistic antifungal compounds. These notes provide detailed protocols for utilizing (-)-Cercosporamide to investigate Pkc1 signaling in S. cerevisiae.

Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway

The Pkc1-mediated CWI pathway is a highly conserved signaling cascade in fungi.[1][2] It is typically activated by cell wall stress, which is detected by transmembrane sensors. This leads to the activation of the small GTPase Rho1, which in turn recruits and activates Pkc1 at the plasma membrane.[5][7] Pkc1 then initiates a mitogen-activated protein (MAP) kinase cascade, sequentially phosphorylating and activating Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKK), and finally Slt2 (MAPK).[4] Activated Slt2 translocates to the nucleus to regulate transcription factors like Rlm1, leading to the expression of genes involved in cell wall biosynthesis and repair.

(-)-Cercosporamide acts as a potent, ATP-competitive inhibitor of Pkc1, effectively blocking the signal transmission at the apex of the MAP kinase cascade.[3] This inhibition prevents the activation of downstream components and leads to cell lysis, a phenotype that can be rescued by osmotic stabilizers like sorbitol.[2][3][4]

Pkc1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc1 / Mid2 Rho1_GDP Rho1-GDP Sensors->Rho1_GDP Activates GEF Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GTP Pkc1_inactive Pkc1 (Inactive) Rho1_GTP->Pkc1_inactive Recruits & Activates Pkc1_active Pkc1 (Active) Pkc1_inactive->Pkc1_active Bck1 Bck1 (MAPKKK) Pkc1_active->Bck1 Phosphorylates Bck1_P Bck1-P Bck1->Bck1_P Mkk12 Mkk1/2 (MAPKK) Bck1_P->Mkk12 Phosphorylates Mkk12_P Mkk1/2-P Mkk12->Mkk12_P Slt2 Slt2 (MAPK) Mkk12_P->Slt2 Phosphorylates Slt2_P Slt2-P Slt2->Slt2_P Rlm1 Rlm1 Slt2_P->Rlm1 Translocates & Phosphorylates Rlm1_P Rlm1-P Rlm1->Rlm1_P Gene_Expression Cell Wall Gene Expression Rlm1_P->Gene_Expression Activates Cercosporamide (B1662848) (-)-Cercosporamide Cercosporamide->Pkc1_active Inhibits

Caption: Pkc1 signaling pathway and the inhibitory action of (-)-Cercosporamide.

Data Presentation: Inhibitory Activity of (-)-Cercosporamide

(-)-Cercosporamide demonstrates potent activity both in vitro against the isolated Pkc1 enzyme and in vivo against fungal cells.

ParameterTargetValueOrganismReference
IC₅₀ Pkc1 Kinase<50 nMCandida albicans[3]
Kᵢ Pkc1 Kinase<7 nMCandida albicans[3]
MIC Whole Cell10 µg/mLCandida albicans[3]
MIC Whole Cell10 µg/mLAspergillus fumigatus[3]
EC₅₀ Whole Cell3.8 µg/mLColletotrichum gloeosporioides[8]
EC₅₀ Whole Cell7.0 µg/mLColletotrichum scovillei[8]
MIC Whole Cell15.6 µg/mLCandida tropicalis[9]

Experimental Workflow Overview

The following diagram outlines a general workflow for characterizing the effects of (-)-Cercosporamide on Pkc1 signaling in S. cerevisiae.

Experimental_Workflow cluster_setup Experimental Setup cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis & Interpretation A Prepare S. cerevisiae Cultures (WT and pkc1 mutants) E Protocol 2: Yeast Growth Inhibition Assay (MIC/Spot Assay) A->E F Protocol 3: Western Blot for Phospho-Slt2 A->F B Prepare (-)-Cercosporamide Stock Solutions D Protocol 1: Pkc1 Kinase Assay (Determine IC₅₀) B->D B->E B->F C Purify Pkc1 Enzyme C->D G Calculate IC₅₀ and MIC values D->G E->G H Assess Downstream Signaling Inhibition F->H I Correlate In Vitro and In Vivo Results G->I H->I

Caption: General workflow for studying (-)-Cercosporamide's effects on Pkc1.

Experimental Protocols

Protocol 1: In Vitro Pkc1 Kinase Inhibition Assay

This protocol is adapted from methodologies used for kinase activity screening and is designed to measure the direct inhibitory effect of (-)-Cercosporamide on Pkc1 activity.

Materials:

  • Purified recombinant S. cerevisiae Pkc1 enzyme.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).

  • Myelin Basic Protein (MBP) as a generic substrate.

  • (-)-Cercosporamide stock solution (in DMSO).

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • ATP solution.

  • 96-well plates.

  • Phosphocellulose paper or membrane.

  • Scintillation counter and fluid.

  • Phosphoric acid wash solution (0.5%).

Procedure:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare the reaction mix containing kinase buffer, a final concentration of 10 µM ATP, 0.5 µCi [γ-³²P]ATP, and 0.5 mg/mL MBP.

  • Add Inhibitor: Add varying concentrations of (-)-Cercosporamide (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Initiate Reaction: Add the purified Pkc1 enzyme to each well to start the reaction. The final volume should be approximately 25-50 µL.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes.

  • Stop Reaction: Spot an aliquot from each well onto phosphocellulose paper/membrane to stop the reaction.

  • Washing: Wash the membrane extensively (e.g., 3-4 times for 10 minutes each) with 0.5% phosphoric acid to remove unincorporated ATP.

  • Quantification: Allow the membrane to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Cercosporamide concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Yeast Growth Inhibition and Hypersensitivity Assay

This protocol determines the minimum inhibitory concentration (MIC) and assesses the specific targeting of the Pkc1 pathway. S. cerevisiae mutants with reduced Pkc1 activity are hypersensitive to the compound, and this sensitivity can be suppressed by osmotic support.[2][3]

Materials:

  • S. cerevisiae wild-type strain (e.g., BY4741).

  • S. cerevisiae strain with compromised Pkc1 signaling (e.g., a strain with a temperature-sensitive allele of PKC1 or a deletion mutant of a downstream component like SLT2).

  • YPD (Yeast Extract Peptone Dextrose) liquid medium and agar (B569324) plates.

  • YPD plates supplemented with 1 M sorbitol.

  • (-)-Cercosporamide stock solution (in DMSO).

  • Sterile 96-well plates for MIC determination.

  • Spectrophotometer or plate reader (OD₆₀₀).

Procedure (Spot Assay):

  • Prepare Cultures: Grow overnight cultures of wild-type and mutant yeast strains in YPD at 30°C.

  • Normalize and Dilute: Normalize the cultures to an OD₆₀₀ of 1.0. Perform a 10-fold serial dilution series (e.g., 10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.

  • Prepare Plates: Use four types of plates: YPD, YPD + DMSO (vehicle control), YPD + Cercosporamide (e.g., 5-10 µg/mL), and YPD + Cercosporamide + 1 M Sorbitol.

  • Spotting: Spot 5 µL of each dilution onto the surface of the four plates.

  • Incubation: Incubate the plates at 30°C for 48-72 hours and document growth.

  • Interpretation:

    • Specificity: The mutant strain should show significantly less growth (hypersensitivity) on the Cercosporamide plate compared to the wild-type.

    • Osmotic Rescue: Growth of the hypersensitive strain on the Cercosporamide + Sorbitol plate should be restored, confirming that the compound's effect is due to loss of cell wall integrity.

Procedure (Liquid MIC Determination):

  • Prepare Inoculum: Dilute an overnight yeast culture to a starting OD₆₀₀ of ~0.05 in fresh YPD medium.

  • Serial Dilution of Compound: In a 96-well plate, perform a 2-fold serial dilution of (-)-Cercosporamide in YPD medium. Include a no-drug control and a medium-only blank.

  • Inoculation: Add the prepared yeast inoculum to each well.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Measurement: Measure the final OD₆₀₀ of each well using a plate reader.

  • Data Analysis: The MIC is the lowest concentration of the compound that prevents visible growth.

Protocol 3: Western Blot Analysis of Slt2 (Mpk1) Phosphorylation

This protocol directly assesses if (-)-Cercosporamide inhibits the Pkc1 pathway in vivo by measuring the phosphorylation status of the downstream MAPK, Slt2. Activation of the pathway (e.g., by heat shock) is required to see a robust phosphorylation signal that can be inhibited.

Materials:

  • S. cerevisiae wild-type strain.

  • YPD medium.

  • (-)-Cercosporamide.

  • Trichloroacetic acid (TCA).

  • Glass beads.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease and phosphatase inhibitor cocktails).

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Primary antibodies: Anti-phospho-p44/42 MAPK (which recognizes phosphorylated Slt2) and an antibody against a loading control (e.g., anti-Pgk1 or anti-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Culture Growth: Grow a yeast culture in YPD at 25°C to mid-log phase (OD₆₀₀ ~0.8).

  • Pre-treatment: Split the culture. To one half, add (-)-Cercosporamide (at a concentration near its MIC) and to the other, add DMSO (vehicle control). Incubate for 30-60 minutes.

  • Pathway Activation: Induce the CWI pathway by shifting the cultures to 39°C (heat shock) for 15 minutes. Keep an un-induced control at 25°C.

  • Cell Harvest: Rapidly harvest cells by centrifugation and flash-freeze the pellets in liquid nitrogen.

  • Protein Extraction: Resuspend cell pellets in 20% TCA and precipitate proteins on ice. Wash the pellet with acetone. Lyse the cells by bead beating in lysis buffer.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Probe with the anti-phospho-MAPK antibody overnight at 4°C.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Loading Control: Strip the membrane and re-probe with the loading control antibody or run a parallel gel.

  • Interpretation: A strong phosphorylated Slt2 band should appear in the heat-shocked, DMSO-treated sample. This band should be significantly reduced or absent in the sample pre-treated with (-)-Cercosporamide, demonstrating inhibition of the Pkc1 signaling cascade.

References

Method

(-)-Cercosporamide as a chemical probe for fungal cell wall research

Application Notes and Protocols (-)-Cercosporamide is a natural product that has emerged as a potent and selective chemical probe for investigating the fungal cell wall integrity (CWI) signaling pathway.[1][2] Its specif...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

(-)-Cercosporamide is a natural product that has emerged as a potent and selective chemical probe for investigating the fungal cell wall integrity (CWI) signaling pathway.[1][2] Its specific mode of action makes it an invaluable tool for researchers in mycology, drug discovery, and fungal biology. This document provides detailed application notes and experimental protocols for the use of (-)-cercosporamide in fungal cell wall research.

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment.[3][4] Its unique composition, primarily consisting of chitin (B13524) and glucans, makes it an attractive target for antifungal therapies.[3][5][6] The biosynthesis and remodeling of the cell wall are tightly regulated by complex signaling networks, most notably the Cell Wall Integrity (CWI) pathway.[4][7][8][9]

(-)-Cercosporamide has been identified as a highly selective inhibitor of Protein Kinase C 1 (Pkc1), a key upstream regulator of the CWI pathway in fungi.[1][2][10] Pkc1 is a serine/threonine protein kinase that initiates a MAP kinase cascade in response to cell wall stress, ultimately leading to the transcriptional regulation of genes involved in cell wall biosynthesis and repair.[4][7][8] By inhibiting Pkc1, (-)-cercosporamide disrupts this crucial signaling cascade, leading to a weakened cell wall, growth inhibition, and cell lysis, making it a powerful tool to study these processes.[1]

Data Presentation

The following tables summarize the quantitative data for (-)-cercosporamide's activity against fungal Pkc1 and various fungal species.

Table 1: In Vitro Pkc1 Kinase Inhibition

Fungal SpeciesParameterValue
Candida albicansIC50<50 nM
Candida albicansKi<7 nM

Data sourced from[1]

Table 2: Minimum Inhibitory Concentration (MIC) of (-)-Cercosporamide against Pathogenic Fungi

Fungal SpeciesMIC (µg/mL)
Candida albicans10
Aspergillus fumigatus10
Candida tropicalis15.6

Data sourced from[1][10]

Table 3: Antifungal Activity against Plant Pathogenic Fungi

Fungal SpeciesEC50 (µg/mL)
Colletotrichum gloeosporioides3.8
Colletotrichum scovillei7.0

Data sourced from[11]

Signaling Pathway and Experimental Workflow Diagrams

CWI_Pathway Fungal Cell Wall Integrity (CWI) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Surface Sensors Cell Surface Sensors Rho1-GTP Rho1-GTP Cell Surface Sensors->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Mpk1 Mpk1 Mkk1/2->Mpk1 Transcription Factors Transcription Factors Mpk1->Transcription Factors Cell Wall Genes Cell Wall Genes Transcription Factors->Cell Wall Genes Cercosporamide (B1662848) Cercosporamide Cercosporamide->Pkc1 Cell Wall Stress Cell Wall Stress Cell Wall Stress->Cell Surface Sensors

Caption: Inhibition of the CWI pathway by (-)-cercosporamide.

Experimental_Workflow Experimental Workflow for (-)-Cercosporamide as a Chemical Probe cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Pkc1 Kinase Assay Pkc1 Kinase Assay Determine IC50 Determine IC50 Pkc1 Kinase Assay->Determine IC50 Fungal Culture Fungal Culture Determine IC50->Fungal Culture MIC Determination MIC Determination Fungal Culture->MIC Determination Synergy Testing Synergy Testing Fungal Culture->Synergy Testing Morphological Analysis Morphological Analysis Fungal Culture->Morphological Analysis End End MIC Determination->End Synergy Testing->End Morphological Analysis->End Start Start Start->Pkc1 Kinase Assay

Caption: Workflow for characterizing (-)-cercosporamide's effects.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of (-)-cercosporamide against a fungal strain of interest using the broth microdilution method.

Materials:

  • (-)-Cercosporamide stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., YPD for yeast, RPMI-1640 for molds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile DMSO (vehicle control)

  • Positive control antifungal (e.g., Amphotericin B)

Procedure:

  • Prepare Fungal Inoculum: a. Culture the fungal strain on an appropriate agar (B569324) medium. b. Suspend a few colonies in sterile saline or growth medium. c. Adjust the cell density to a final concentration of 0.5-2.5 x 10^3 cells/mL in the final assay volume.

  • Prepare Serial Dilutions: a. In a 96-well plate, add 100 µL of growth medium to wells 2-12 of a designated row. b. Add 200 µL of the working concentration of (-)-cercosporamide to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the row to well 10. Discard 100 µL from well 10. d. Well 11 should contain growth medium with the fungal inoculum and the same concentration of DMSO as the highest drug concentration well (vehicle control). e. Well 12 should contain only growth medium and the fungal inoculum (growth control).

  • Inoculation: a. Add 100 µL of the prepared fungal inoculum to wells 1-12.

  • Incubation: a. Seal the plate and incubate at the optimal temperature for the fungal strain (e.g., 30°C or 37°C) for 24-48 hours, or until visible growth is observed in the growth control well.

  • MIC Determination: a. The MIC is defined as the lowest concentration of (-)-cercosporamide that causes complete inhibition of visible growth.[12][13] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: In Vitro Pkc1 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of (-)-cercosporamide against purified fungal Pkc1 kinase.

Materials:

  • Purified, active fungal Pkc1 kinase

  • (-)-Cercosporamide stock solution

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (at a concentration near the Km for Pkc1)

  • Substrate for Pkc1 (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-32P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose paper and stop buffer (for radioactive assay)

  • Scintillation counter or luminometer

Procedure:

  • Prepare Reagents: a. Prepare serial dilutions of (-)-cercosporamide in the kinase assay buffer. b. Prepare a master mix containing the kinase assay buffer, Pkc1 kinase, and the substrate.

  • Kinase Reaction: a. In a microcentrifuge tube or 96-well plate, combine the Pkc1 master mix with the different concentrations of (-)-cercosporamide or DMSO (vehicle control). b. Pre-incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for the radioactive method). d. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Stop Reaction and Detection: a. Radioactive Method: i. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. ii. Wash the paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP. iii. Measure the incorporated radioactivity using a scintillation counter. b. Non-Radioactive Method: i. Follow the manufacturer's instructions for the specific kinase assay kit (e.g., add the ADP-Glo™ reagent to stop the reaction and measure luminescence).

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each (-)-cercosporamide concentration relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Synergy Testing with Cell Wall-Active Antifungals

This protocol uses a checkerboard microdilution assay to assess the synergistic antifungal activity of (-)-cercosporamide with another cell wall-targeting agent, such as an echinocandin (e.g., caspofungin).

Materials:

  • (-)-Cercosporamide stock solution

  • Echinocandin stock solution (e.g., caspofungin)

  • Fungal strain of interest

  • Appropriate liquid growth medium

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Drug Dilutions: a. Prepare serial 2-fold dilutions of (-)-cercosporamide in the growth medium along the x-axis of a 96-well plate (e.g., columns 1-10). b. Prepare serial 2-fold dilutions of the echinocandin in the growth medium along the y-axis of the plate (e.g., rows A-G). c. The final volume in each well containing the drug dilutions should be 50 µL. d. Include a row and column with no drugs to serve as growth controls.

  • Inoculation: a. Prepare a fungal inoculum as described in Protocol 1. b. Add 100 µL of the fungal inoculum to each well of the 96-well plate.

  • Incubation: a. Incubate the plate under the same conditions as for the MIC determination.

  • Data Analysis: a. After incubation, measure the OD at 600 nm for each well. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the FICI values as follows:

    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4.0: Indifference
    • FICI > 4.0: Antagonism

The synergistic effect of (-)-cercosporamide with echinocandins highlights the potential of targeting different components of the cell wall biosynthesis and regulatory pathways for combination therapy.[1][2]

References

Application

Measuring the Inhibitory Effect of (-)-Cercosporamide on eIF4E Phosphorylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for measuring the effect of (-)-Cercosporamide on the phosphorylation of eukaryotic initiati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the effect of (-)-Cercosporamide on the phosphorylation of eukaryotic initiation factor 4E (eIF4E). (-)-Cercosporamide is a natural product that has been identified as a potent inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2), the sole kinases responsible for phosphorylating eIF4E at Serine 209.[1][2] This phosphorylation event is a critical node in signaling pathways that promote cancer cell proliferation, survival, and metastasis.[3][4] Therefore, accurately quantifying the inhibitory effect of (-)-Cercosporamide on eIF4E phosphorylation is crucial for its preclinical and clinical development as a potential anti-cancer therapeutic.

Signaling Pathway of (-)-Cercosporamide Action

(-)-Cercosporamide exerts its effect by directly inhibiting the kinase activity of MNK1 and MNK2. These kinases are downstream effectors of the MAPK/ERK and p38 signaling pathways. Once activated, MNK1/2 phosphorylate eIF4E at Serine 209, a key regulatory step in cap-dependent translation of mRNAs encoding proteins involved in cell growth and survival. By inhibiting MNK1/2, (-)-Cercosporamide prevents eIF4E phosphorylation, leading to a reduction in the translation of these oncogenic proteins.[5][6][7]

(-)-Cercosporamide Signaling Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Activation cluster_eif4e eIF4E Phosphorylation cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS/RAF/MEK RAS/RAF/MEK Receptor Tyrosine Kinases->RAS/RAF/MEK Stress Stimuli Stress Stimuli MAPK Signaling MAPK Signaling Stress Stimuli->MAPK Signaling p38 p38 MAPK Signaling->p38 ERK1/2 ERK1/2 RAS/RAF/MEK->ERK1/2 MNK1/2 MNK1/2 ERK1/2->MNK1/2 p38->MNK1/2 eIF4E (Ser209) eIF4E (Ser209) MNK1/2->eIF4E (Ser209) Phosphorylation Cap-dependent Translation Cap-dependent Translation eIF4E (Ser209)->Cap-dependent Translation Oncogenic Protein Synthesis Oncogenic Protein Synthesis Cap-dependent Translation->Oncogenic Protein Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Oncogenic Protein Synthesis->Cell Proliferation & Survival Cercosporamide (B1662848) Cercosporamide Cercosporamide->MNK1/2 Inhibition

Caption: (-)-Cercosporamide inhibits MNK1/2, blocking eIF4E phosphorylation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of (-)-Cercosporamide on MNK1 and MNK2 kinases and its effect on eIF4E phosphorylation in various cancer cell lines.

ParameterValueCell Line/SystemReference
MNK1 IC50 116 nMIn vitro kinase assay[2]
MNK2 IC50 11 nMIn vitro kinase assay[2]
eIF4E Phosphorylation Inhibition Dose-dependentU937, MM6, K562 (AML)[5]
eIF4E Phosphorylation Inhibition Partial suppression at concentrations >1 µMHCT116 (Colon Cancer)[8]
eIF4E Phosphorylation Inhibition Dose-dependentMDA-MB-231 (Breast Cancer)[9]
eIF4E Phosphorylation Inhibition Effective inhibitionB16 (Melanoma)[8]

Experimental Workflow

A typical workflow for assessing the effect of (-)-Cercosporamide on eIF4E phosphorylation involves cell culture, treatment with the compound, cell lysis, and subsequent analysis by Western Blotting, ELISA, or Mass Spectrometry.

Experimental Workflow cluster_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_analysis Analysis Seed Cells Seed Cells Adherence/Growth Adherence/Growth Seed Cells->Adherence/Growth Treat with (-)-Cercosporamide (and controls) Treat with (-)-Cercosporamide (and controls) Adherence/Growth->Treat with (-)-Cercosporamide (and controls) Wash with PBS Wash with PBS Treat with (-)-Cercosporamide (and controls)->Wash with PBS Cell Lysis Cell Lysis Wash with PBS->Cell Lysis Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis->Protein Quantification (BCA Assay) Western Blot Western Blot Protein Quantification (BCA Assay)->Western Blot ELISA ELISA Protein Quantification (BCA Assay)->ELISA Mass Spectrometry Mass Spectrometry Protein Quantification (BCA Assay)->Mass Spectrometry Data Analysis Data Analysis Western Blot->Data Analysis ELISA->Data Analysis Mass Spectrometry->Data Analysis

Caption: Workflow for measuring (-)-Cercosporamide's effect on p-eIF4E.

Detailed Experimental Protocols

Cell Lysis for Phosphoprotein Analysis

This protocol is critical for preserving the phosphorylation status of proteins.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or similar) supplemented with:

    • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)

    • Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich, P5726 & P0044)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After treatment with (-)-Cercosporamide, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.[8]

  • Aspirate the PBS completely and add ice-cold lysis buffer to the plate (e.g., 100-150 µL for a well of a 6-well plate).[8]

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[8]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

  • The samples are now ready for downstream analysis or can be stored at -80°C.

Western Blotting for Phospho-eIF4E (Ser209)

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10][11]

  • Primary antibodies:

    • Rabbit anti-phospho-eIF4E (Ser209) antibody (e.g., Cell Signaling Technology #9741)

    • Mouse or Rabbit anti-total eIF4E antibody (e.g., Cell Signaling Technology #9742)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

Protocol:

  • Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an ECL reagent and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control.

Sandwich ELISA for Phospho-eIF4E (Ser209)

Commercial kits are available and recommended for this application (e.g., PathScan® Phospho-eIF4E (Ser209) Sandwich ELISA Kit, Cell Signaling Technology #7938). The following is a general protocol.

Materials:

  • ELISA plate pre-coated with a capture antibody for eIF4E

  • Cell lysates

  • Detection antibody (anti-phospho-eIF4E (Ser209))

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Plate reader

Protocol:

  • Prepare cell lysates as described in Protocol 1.

  • Add diluted cell lysates to the wells of the pre-coated ELISA plate and incubate for 2 hours at room temperature or overnight at 4°C.[13]

  • Wash the wells multiple times with wash buffer.[13]

  • Add the detection antibody (anti-phospho-eIF4E (Ser209)) to each well and incubate for 1 hour at room temperature.[14]

  • Wash the wells to remove unbound detection antibody.

  • Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[13]

  • Wash the wells thoroughly.

  • Add the TMB substrate and incubate in the dark until a color develops.[14]

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of phosphorylated eIF4E.

In Vitro MNK1/2 Kinase Assay

This assay directly measures the inhibitory effect of (-)-Cercosporamide on the kinase activity of MNK1 and MNK2.

Materials:

  • Recombinant active MNK1 or MNK2 enzyme

  • Recombinant eIF4E protein (substrate)

  • Kinase buffer

  • ATP (including radiolabeled [γ-³²P]ATP)

  • (-)-Cercosporamide

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Protocol:

  • Set up kinase reactions in microcentrifuge tubes containing kinase buffer, recombinant MNK1 or MNK2, and recombinant eIF4E.

  • Add varying concentrations of (-)-Cercosporamide or a vehicle control (DMSO) to the reactions and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (containing a spike of [γ-³²P]ATP).

  • Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reactions by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated eIF4E.

  • Quantify the band intensities to determine the extent of inhibition by (-)-Cercosporamide and calculate the IC50 value.

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry offers a highly sensitive and unbiased approach to identify and quantify changes in protein phosphorylation.

Sample Preparation:

  • Prepare cell lysates as described in Protocol 1, ensuring the use of protease and phosphatase inhibitors.[1]

  • Digest the proteins into peptides using an enzyme such as trypsin.[5]

  • Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[6][15]

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Data Analysis:

  • Use specialized software (e.g., MaxQuant, Sequest) to identify the phosphopeptides and quantify their relative abundance between control and (-)-Cercosporamide-treated samples.[15] This will confirm the inhibition of phosphorylation at Serine 209 of eIF4E and may reveal other off-target effects.

References

Technical Notes & Optimization

Troubleshooting

(-)-Cercosporamide solubility in DMSO and aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of (-)-Cercosporamide in DMSO and aqueous solutions. Due to its hydrophobic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of (-)-Cercosporamide in DMSO and aqueous solutions. Due to its hydrophobic nature, working with (-)-Cercosporamide in aqueous experimental settings can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful preparation and application of (-)-Cercosporamide solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (-)-Cercosporamide?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of (-)-Cercosporamide. It is readily soluble in DMSO.[1]

Q2: What is the maximum solubility of (-)-Cercosporamide in DMSO?

A2: The maximum reported solubility of (-)-Cercosporamide in DMSO is 10 mM, which is equivalent to 3.31 mg/mL.

Q3: Can I dissolve (-)-Cercosporamide directly in aqueous solutions like water, PBS, or cell culture media?

A3: Direct dissolution of (-)-Cercosporamide in purely aqueous solutions is not recommended. Like many organic compounds, it is poorly soluble in water. To achieve a desired concentration in an aqueous medium, it is necessary to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or medium.

Q4: My (-)-Cercosporamide precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A4: This phenomenon, often referred to as "solvent shock" or "crashing out," is common for hydrophobic compounds. To prevent precipitation, add the DMSO stock solution dropwise into the aqueous solution while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations of the compound that exceed its aqueous solubility limit.

Q5: What is the recommended final concentration of DMSO in my cell culture experiments?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1% to 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q6: How does pH affect the solubility of (-)-Cercosporamide?

A6: While specific data for (-)-Cercosporamide is limited, the solubility of ionizable compounds can be significantly influenced by pH. For weakly acidic or basic compounds, adjusting the pH of the aqueous solution can increase solubility by promoting the formation of the more soluble ionized form. However, the impact of pH on (-)-Cercosporamide solubility has not been extensively documented.

Q7: How does temperature affect the solubility of (-)-Cercosporamide?

A7: For most solid compounds, solubility increases with temperature. If you encounter dissolution difficulties, gentle warming of the solution (e.g., in a 37°C water bath) may help. However, be cautious about the potential for compound degradation at elevated temperatures. The effect of temperature on the solubility of (-)-Cercosporamide has not been specifically reported.

Data Presentation: Solubility Summary

The following table summarizes the known solubility of (-)-Cercosporamide in various solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 103.31Recommended for stock solutions.
Ethanol SolubleNot specified
Methanol SolubleNot specified
Dimethylformamide (DMF) SolubleNot specified
Aqueous Solutions (Water, PBS, Cell Culture Media) Very LowNot specifiedInherently poor solubility. Requires dilution from a stock in an organic solvent.

Troubleshooting Guide

This guide addresses common issues encountered when preparing (-)-Cercosporamide solutions for experimental use.

Problem Possible Cause Recommended Solution
Compound does not dissolve in DMSO. - Concentration is too high.- DMSO is not anhydrous (has absorbed water).- Do not exceed the maximum solubility of 10 mM.- Use fresh, anhydrous DMSO.- Gentle warming (37°C) and vortexing or sonication can aid dissolution.
Precipitate forms immediately upon adding DMSO stock to aqueous media. - "Solvent shock" due to rapid change in polarity.- Final concentration exceeds the aqueous solubility limit.- Add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing or stirring.- Lower the final concentration of (-)-Cercosporamide.- Perform serial dilutions in the aqueous medium instead of a single large dilution.
Solution is initially clear but becomes cloudy or shows precipitate over time. - The compound is slowly precipitating out of the supersaturated solution.- Use the prepared working solution immediately.- Consider if the final concentration can be lowered.
Inconsistent experimental results. - Incomplete dissolution of the stock solution.- Variability in the preparation of working solutions.- Always ensure your DMSO stock solution is clear before use.- Standardize your dilution protocol. Prepare a master mix of the final working solution for each experiment to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of a 10 mM (-)-Cercosporamide Stock Solution in DMSO

Materials:

  • (-)-Cercosporamide (solid powder, MW: 331.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Weighing: Carefully weigh out the desired amount of (-)-Cercosporamide powder. For 1 mL of a 10 mM stock solution, weigh 3.31 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the (-)-Cercosporamide powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

Materials:

  • 10 mM (-)-Cercosporamide stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Pre-warm Medium: If using cell culture medium, pre-warm it to the desired experimental temperature (e.g., 37°C).

  • Calculate Volumes: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your aqueous medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Dilution: Add the aqueous medium to a sterile tube. While vigorously vortexing the tube, add the calculated volume of the (-)-Cercosporamide DMSO stock solution dropwise to the medium.

  • Final Mixing: Continue to vortex for an additional 15-30 seconds to ensure the compound is fully dispersed.

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh (-)-Cercosporamide Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming (37°C) add_dmso->dissolve store Store at -20°C in Aliquots dissolve->store thaw_stock Thaw Stock Solution dilute Dropwise Dilution with Vortexing thaw_stock->dilute add_medium Add Aqueous Medium to Tube add_medium->dilute use_now Use Immediately in Experiment dilute->use_now

Caption: Workflow for preparing (-)-Cercosporamide solutions.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed? cause_solvent_shock Cause: Solvent Shock / Too Concentrated start->cause_solvent_shock Yes, immediately cause_supersaturation Cause: Supersaturated Solution start->cause_supersaturation Yes, over time end Solution is Stable start->end No solution_dilute Solution: Add Dropwise with Vortexing cause_solvent_shock->solution_dilute solution_lower_conc Solution: Lower Final Concentration cause_solvent_shock->solution_lower_conc solution_use_now Solution: Use Immediately cause_supersaturation->solution_use_now

Caption: Troubleshooting logic for precipitation issues.

References

Optimization

How to prevent (-)-Cercosporamide precipitation in cell culture media

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with (-)-Cercosporamide prec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with (-)-Cercosporamide precipitation in cell culture media. The following information is designed to help you optimize your experimental workflow and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Cercosporamide and what are its primary cellular targets?

A1: (-)-Cercosporamide is a natural product initially identified for its antifungal properties. In mammalian cells, it is a potent inhibitor of several kinases, including MAP kinase-interacting kinases 1 and 2 (Mnk1/2), Janus kinase 3 (JAK3), and Protein kinase C1 (Pkc1).[1] By inhibiting these kinases, (-)-Cercosporamide blocks the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1]

Q2: What are the known solubility properties of (-)-Cercosporamide?

A2: (-)-Cercosporamide is a hydrophobic compound with limited aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, and chloroform.[2] The solubility in DMSO is reported to be up to 10 mM or 5 mg/mL.[2]

Q3: Why is my (-)-Cercosporamide precipitating in the cell culture medium?

A3: Precipitation of (-)-Cercosporamide in cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium. This can be influenced by the final concentration of the compound, the dilution method, the temperature of the media, and interactions with media components.[3][4]

Q4: Can the final concentration of DMSO in the cell culture medium affect (-)-Cercosporamide's solubility and my cells?

A4: Yes. While DMSO is an excellent solvent for (-)-Cercosporamide, its final concentration in the cell culture medium is critical. Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%), but this concentration may not be sufficient to keep a high concentration of a hydrophobic compound in solution.[4][5] It is crucial to keep the final DMSO concentration consistent across all experiments, including vehicle controls, and ideally below 0.1% to avoid solvent-induced cytotoxicity.[3][6]

Q5: Can components of the cell culture medium affect the stability of my (-)-Cercosporamide solution?

A5: Yes, components in the cell culture medium, especially proteins in fetal bovine serum (FBS), can interact with small molecules.[7][8] Serum proteins like albumin can sometimes bind to hydrophobic compounds, which can help to keep them in solution.[4][7] However, interactions with salts and other components could potentially lead to the formation of insoluble complexes.[3]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding (-)-Cercosporamide to the Media

This is a common problem referred to as "solvent shock" or "crashing out," where the rapid change in solvent polarity upon dilution causes the compound to become insoluble.

Potential Cause Troubleshooting Steps
Final concentration exceeds solubility limit. Lower the final working concentration of (-)-Cercosporamide. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific cell culture medium.
Improper dilution method. Pre-warm the cell culture medium to 37°C. Add the (-)-Cercosporamide stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even distribution.[3] Consider performing a serial dilution in pre-warmed media to gradually decrease the solvent concentration.[4]
Stock solution is too concentrated. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. For example, dilute a 10 mM stock to 1 mM in DMSO first, then add it to your media.
Media is at a low temperature. Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease the solubility of hydrophobic compounds.[3]
Issue 2: Precipitate Forms After a Few Hours or Days of Incubation

This may indicate issues with compound stability, interactions with media components over time, or changes in the culture environment.

Potential Cause Troubleshooting Steps
Compound instability in the aqueous environment. Prepare fresh (-)-Cercosporamide-containing media for each media change rather than storing the diluted solution.
Interaction with media components over time. If using serum-free media, consider if your experiment can be performed with a low percentage of serum, as serum proteins can help maintain solubility.[4][7]
Evaporation of media leading to increased concentration. Ensure proper humidification in the incubator to minimize evaporation, especially in long-term experiments.[3]
Changes in media pH due to cell metabolism. In dense or rapidly growing cultures, cellular metabolism can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds. Monitor the pH and consider more frequent media changes.[3]

Quantitative Data Summary

Table 1: (-)-Cercosporamide Properties

PropertyValueReference
Molecular Weight331.28 g/mol [1]
FormulaC₁₆H₁₃NO₇[1]
Purity≥96% (HPLC)[1]
StorageStore at -20°C[1]

Table 2: (-)-Cercosporamide Solubility

SolventMaximum ConcentrationReference
DMSO10 mM (3.31 mg/mL)[1]
DMSO5 mg/mL[2]
Ethyl Acetate1 mg/mL[2]
Chloroform1 mg/mL[2]

Table 3: In Vitro Inhibitory Activity of (-)-Cercosporamide

TargetIC₅₀Reference
Mnk211 nM[1]
JAK331 nM[1]
Mnk1116 nM[1]

Experimental Protocols

Protocol 1: Preparation of (-)-Cercosporamide Stock Solution

This protocol describes the preparation of a concentrated stock solution of (-)-Cercosporamide.

Materials:

  • (-)-Cercosporamide powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile environment, carefully weigh the desired amount of (-)-Cercosporamide powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly until the (-)-Cercosporamide is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. A DMSO stock solution of (-)-Cercosporamide (1 mg/mL) is reported to be stable for at least three months at -20°C.[2]

Protocol 2: Determining the Maximum Soluble Concentration of (-)-Cercosporamide in Cell Culture Medium

This protocol helps determine the highest concentration of (-)-Cercosporamide that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • 10 mM (-)-Cercosporamide stock solution in DMSO (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM/F-12) with or without serum, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • To do this, add the required volume of the DMSO stock to the pre-warmed medium and mix immediately by gentle vortexing or inversion. Ensure the final DMSO concentration remains below a non-toxic level (e.g., 0.5%).

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).

  • Incubate the dilutions at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2 hours, 24 hours).

  • Visually inspect the dilutions again for any delayed precipitation.

  • The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions. It is advisable to use a working concentration below this limit to ensure the compound remains in solution throughout your experiment.

Protocol 3: Treating Cells with (-)-Cercosporamide

This protocol outlines the steps for diluting the stock solution and treating cultured cells.

Materials:

  • (-)-Cercosporamide stock solution in DMSO (from Protocol 1)

  • Cultured cells in the exponential growth phase

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Determine the desired final concentration of (-)-Cercosporamide for your experiment, ensuring it is below the maximum soluble concentration determined in Protocol 2.

  • Calculate the volume of the stock solution needed to achieve the final concentration.

  • Prepare an intermediate dilution of the stock solution in pre-warmed medium if necessary to ensure the final volume of DMSO added to the cells is minimal.

  • Add the calculated volume of the (-)-Cercosporamide solution (or intermediate dilution) dropwise to the culture medium in the flask or plate while gently swirling to mix.

  • Prepare a vehicle control by adding an equivalent volume of DMSO (without the compound) to a separate culture vessel.

  • Return the cells to the incubator for the desired treatment duration.

Visualizations

experimental_workflow Experimental Workflow for Using (-)-Cercosporamide cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) determine_solubility Determine Max Soluble Concentration (Protocol 2) prep_stock->determine_solubility prepare_working Prepare Working Solution in Pre-warmed Media determine_solubility->prepare_working seed_cells Seed and Culture Cells seed_cells->prepare_working treat_cells Treat Cells with (-)-Cercosporamide (Protocol 3) prepare_working->treat_cells vehicle_control Include Vehicle Control (DMSO) prepare_working->vehicle_control incubate Incubate for Desired Duration treat_cells->incubate vehicle_control->incubate analyze Perform Downstream Analysis (e.g., Viability, Western Blot) incubate->analyze troubleshooting_logic Troubleshooting Logic for (-)-Cercosporamide Precipitation action_node action_node start Precipitate Observed? immediate Immediate Precipitation? start->immediate Yes end Proceed with Experiment start->end No delayed Delayed Precipitation? immediate->delayed No action_node_1 Potential Causes: - Concentration too high - Improper dilution - Cold media immediate->action_node_1 Yes action_node_3 Potential Causes: - Compound instability - Media evaporation - pH changes delayed->action_node_3 Yes action_node_2 Solutions: - Lower concentration - Pre-warm media and dilute slowly - Make intermediate dilution action_node_1->action_node_2 action_node_4 Solutions: - Prepare fresh media for changes - Ensure proper humidification - Monitor pH and change media frequently action_node_3->action_node_4 mnk_eif4e_pathway Mnk-eIF4E Signaling Pathway Inhibition by (-)-Cercosporamide growth_factors Growth Factors / Stress ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway growth_factors->ras_raf_mek_erk mnk1_2 Mnk1/2 ras_raf_mek_erk->mnk1_2 eif4e eIF4E mnk1_2->eif4e phosphorylates cercosporamide (-)-Cercosporamide cercosporamide->mnk1_2 inhibits p_eif4e p-eIF4E (Active) eif4e->p_eif4e protein_synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) p_eif4e->protein_synthesis cell_proliferation Cell Proliferation & Survival protein_synthesis->cell_proliferation jak3_stat_pathway JAK3-STAT Signaling Pathway Inhibition by (-)-Cercosporamide cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 activates stat STAT jak3->stat phosphorylates cercosporamide (-)-Cercosporamide cercosporamide->jak3 inhibits p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates pkc1_pathway Pkc1 Signaling Pathway Inhibition by (-)-Cercosporamide cell_stress Cell Wall Stress rho1 Rho1-GTP cell_stress->rho1 pkc1 Pkc1 rho1->pkc1 activates mapk_cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade cercosporamide (-)-Cercosporamide cercosporamide->pkc1 inhibits transcription_factors Transcription Factors (e.g., Rlm1) mapk_cascade->transcription_factors cell_wall_synthesis Cell Wall Integrity & Synthesis transcription_factors->cell_wall_synthesis

References

Troubleshooting

Stability of (-)-Cercosporamide in solution for long-term storage

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (-)-Cercosporamide in solution for long-term storage. Below you will find frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (-)-Cercosporamide in solution for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for (-)-Cercosporamide stock solutions?

A1: For long-term storage, (-)-Cercosporamide should be stored as a solid at -20°C, protected from light. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][2] Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C or, for extended storage, at -80°C to minimize degradation.[3] General guidelines for small molecule solutions suggest they are usable for up to one month when stored at -20°C; however, for optimal results, preparing fresh solutions is always the best practice.[1]

Q2: How many times can I freeze-thaw my (-)-Cercosporamide stock solution?

A2: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1][3] The presence of residual moisture in DMSO can contribute to degradation during these cycles.[4] To mitigate this, it is best to aliquot the stock solution into single-use volumes. If repeated use from a single vial is necessary, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: My (-)-Cercosporamide solution appears to have precipitated after dilution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many small molecules.[2][4] This is often due to the lower solubility of the compound in the aqueous buffer. To address this, you can try gentle warming (e.g., in a 37°C water bath) and vortexing or sonication to redissolve the precipitate.[2] If precipitation persists, consider modifying your dilution method by performing serial dilutions or exploring the use of solubilizing agents, provided they are compatible with your assay.[4]

Q4: I am observing a decrease in the activity of (-)-Cercosporamide in my experiments over time. What could be the cause?

A4: A loss of activity can be attributed to several factors, including chemical degradation of the compound in your stock solution or in the assay medium.[3] (-)-Cercosporamide, as a dibenzofuran (B1670420) derivative, may be sensitive to light.[5] Additionally, instability in aqueous solutions, cellular metabolism, or adsorption to plasticware can reduce the effective concentration of the compound.[4] It is advisable to perform a stability assessment of the compound in your specific assay medium.[4]

Troubleshooting Guides

Issue 1: Suspected Degradation of (-)-Cercosporamide Stock Solution

Symptoms:

  • Decreased or inconsistent results in biological assays.

  • Visible changes in the color or clarity of the stock solution.

Troubleshooting Protocol:

  • Analytical Assessment: The most definitive way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Procedure: Analyze an aliquot of your current stock solution.

    • Analysis: Compare the chromatogram to that of a freshly prepared solution or a previously established reference standard. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.

  • Preparation of Fresh Stock Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from solid (-)-Cercosporamide.

  • Review Storage and Handling Procedures: Ensure that stock solutions are stored in tightly sealed, light-protected (amber) vials at or below -20°C. Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

Issue 2: Loss of (-)-Cercosporamide Activity in Cell-Based Assays

Symptoms:

  • Higher than expected IC50 values.

  • Reduced efficacy in inhibiting the target signaling pathway.

Troubleshooting Protocol:

  • Assess Stability in Assay Medium: Incubate (-)-Cercosporamide in your cell culture medium (without cells) for the duration of your experiment. At different time points, collect samples and analyze the concentration of the intact compound using HPLC or LC-MS. A significant decrease in concentration indicates instability in the medium.

  • Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of your cells. A more rapid decrease in the concentration of (-)-Cercosporamide compared to the cell-free control suggests that the compound is being metabolized by the cells.[4]

  • Check for Adsorption to Plasticware: To test for non-specific binding, incubate a solution of (-)-Cercosporamide in your assay plate or tube under standard conditions. After the incubation period, transfer the solution to a new container and measure the concentration of the compound. A significant difference between the initial and final concentrations suggests adsorption to the plasticware.[4]

Data Presentation

Table 1: General Recommendations for Storage of (-)-Cercosporamide

FormSolventStorage TemperatureRecommended DurationKey Considerations
SolidN/A-20°CUp to 6 monthsProtect from light and moisture.
StockAnhydrous DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use amber vials.
StockAnhydrous DMSO-80°C> 1 month (extended)Aliquot to avoid freeze-thaw cycles. Use amber vials.

Note: The stability of (-)-Cercosporamide in solution is dependent on various factors. The timeframes provided are general guidelines. For critical experiments, it is always recommended to use freshly prepared solutions or to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of (-)-Cercosporamide in Solution using HPLC

This protocol outlines a general procedure for determining the stability of (-)-Cercosporamide in a specific solvent over time.

1. Materials and Reagents:

  • (-)-Cercosporamide (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, PBS)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the required amount of solid (-)-Cercosporamide and dissolve it in the chosen solvent to prepare a 10 mM stock solution.

  • Working Solution (100 µM): Dilute the stock solution with the same solvent to a working concentration of 100 µM.

3. Stability Study Setup:

  • Dispense aliquots of the 100 µM working solution into amber HPLC vials.

  • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Prepare a "Time 0" sample by immediately analyzing a freshly prepared 100 µM solution.

4. HPLC Analysis:

  • Method: Develop a stability-indicating HPLC method capable of separating (-)-Cercosporamide from its potential degradation products. A gradient elution method on a C18 column is a common starting point.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more hydrophobic compounds.

    • Detection: Monitor at a wavelength where (-)-Cercosporamide has maximum absorbance.

  • Analysis Schedule: Analyze the stored samples at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Data Analysis:

    • Integrate the peak area of the intact (-)-Cercosporamide at each time point.

    • Calculate the percentage of (-)-Cercosporamide remaining relative to the "Time 0" sample.

    • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis HPLC Analysis prep_solid Weigh Solid (-)-Cercosporamide prep_stock Prepare 10 mM Stock Solution prep_solid->prep_stock prep_work Prepare 100 µM Working Solution prep_stock->prep_work storage_t0 Time 0 Analysis (Fresh Sample) prep_work->storage_t0 storage_aliquot Aliquot into Amber Vials prep_work->storage_aliquot analysis_hplc Analyze at Time Points storage_t0->analysis_hplc storage_conditions Store at Different Conditions (-20°C, 4°C, RT) storage_aliquot->storage_conditions storage_conditions->analysis_hplc analysis_data Integrate Peak Areas analysis_hplc->analysis_data analysis_calc Calculate % Remaining analysis_data->analysis_calc

Caption: Workflow for assessing the stability of (-)-Cercosporamide in solution.

signaling_pathway cluster_pkc1 Fungal Cell Wall Integrity Pathway cluster_mnk MAPK Signaling Pathway (in Cancer Cells) cercosporamide (-)-Cercosporamide pkc1 Pkc1 Kinase cercosporamide->pkc1 Inhibits mnk Mnk1/2 Kinase cercosporamide->mnk Inhibits cell_wall Cell Wall Biosynthesis pkc1->cell_wall Regulates eif4e eIF4E mnk->eif4e Phosphorylates proliferation Cell Proliferation & Survival eif4e->proliferation Promotes

References

Optimization

Identifying and minimizing off-target effects of (-)-Cercosporamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of (-)-Cercosporamide. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of (-)-Cercosporamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of (-)-Cercosporamide?

(-)-Cercosporamide is a kinase inhibitor with several known primary targets. It was initially identified as a potent and selective inhibitor of fungal Pkc1, which is involved in cell wall integrity.[1][2] In mammalian cells, it is a potent inhibitor of MAP-kinase interacting kinase 1 (Mnk1) and 2 (Mnk2), as well as Janus kinase 3 (JAK3).[3]

Q2: What are the known off-target effects of (-)-Cercosporamide?

While considered relatively selective, (-)-Cercosporamide has been shown to inhibit other kinases to a lesser extent. A screening against a panel of 76 kinases revealed that besides Mnk1/2 and JAK3, other kinases are inhibited with significantly lower potency. For a detailed breakdown of known on-target and off-target IC50 values, please refer to the data tables below. Comprehensive kinome-wide screening is recommended to fully characterize the off-target profile in your specific experimental system.

Q3: My experimental results with (-)-Cercosporamide are not consistent with the known functions of its primary targets. What could be the cause?

This could be indicative of an off-target effect. Unintended interactions with other cellular proteins can lead to unexpected phenotypes.[4] It is also possible that the primary targets have uncharacterized roles in your specific cellular model. To investigate this, we recommend a series of validation experiments, including the use of structurally unrelated inhibitors of the same target and target knockdown/knockout experiments to see if the phenotype is recapitulated.

Q4: How can I minimize the off-target effects of (-)-Cercosporamide in my experiments?

Minimizing off-target effects is crucial for the correct interpretation of your results. Key strategies include:

  • Use the lowest effective concentration: Titrate (-)-Cercosporamide to the lowest concentration that elicits the desired on-target effect.

  • Employ orthogonal controls: Use a structurally dissimilar inhibitor of the same target to confirm that the observed phenotype is not due to the chemical scaffold of (-)-Cercosporamide.

  • Validate with genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target and verify that the resulting phenotype matches that of (-)-Cercosporamide treatment.

  • Consider medicinal chemistry approaches: If you are in a drug development setting, medicinal chemistry strategies can be employed to improve the selectivity of the compound. This can involve modifying the structure to reduce interactions with off-target kinases.[5][6][7][8][9][10][11]

Troubleshooting Guides

Issue: Unexpected Phenotype Observed

If you observe a cellular phenotype that does not align with the known functions of Mnk1/2, JAK3, or other primary targets of (-)-Cercosporamide, it is crucial to determine if this is due to an off-target effect.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

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Quantitative Data Summary

The following tables summarize the known inhibitory activities of (-)-Cercosporamide against its primary targets and a selection of off-target kinases.

Table 1: On-Target Kinase Inhibition by (-)-Cercosporamide

Target KinaseIC50 (nM)Reference
Mnk1116[3]
Mnk211[3]
JAK331[3]
Pkc1 (fungal)<50[2]

Table 2: Off-Target Kinase Inhibition by (-)-Cercosporamide (Selected Kinases with IC50 < 5 µM)

Off-Target KinaseIC50 (µM)
DYRK21.3
PIM11.8
HIPK22.1
MST22.5
DYRK1A3.0
GSK3β3.5
PKACα4.2
CAMK2δ4.8

Data compiled from a kinase panel screening. It is important to note that inhibitory concentrations for off-targets are significantly higher than for on-targets.

Experimental Protocols

Below are detailed protocols for key experiments to identify and characterize the off-target effects of (-)-Cercosporamide.

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for determining the selectivity of (-)-Cercosporamide against a broad panel of kinases.

Objective: To identify the on- and off-target kinases of (-)-Cercosporamide and determine their respective IC50 values.

Materials:

  • (-)-Cercosporamide

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • 384-well plates

  • Plate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of (-)-Cercosporamide in DMSO. Create a serial dilution of the compound to be tested.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP to the kinase reaction buffer.

  • Compound Addition: Add the diluted (-)-Cercosporamide or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Read the signal on a plate reader. Calculate the percentage of kinase inhibition for each concentration of (-)-Cercosporamide relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

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Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[12][13][14][15]

Objective: To confirm that (-)-Cercosporamide binds to its intended target(s) in intact cells.

Materials:

  • Cell line of interest

  • (-)-Cercosporamide

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies against the target protein(s)

Methodology:

  • Cell Treatment: Treat intact cells with (-)-Cercosporamide or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of the target protein in the presence of (-)-Cercosporamide indicates target engagement.

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Protocol 3: Chemical Proteomics (Affinity Chromatography-Mass Spectrometry)

This approach can identify both on- and off-target proteins of (-)-Cercosporamide in an unbiased manner.[16]

Objective: To identify the complete protein interaction profile of (-)-Cercosporamide in a cellular lysate.

Materials:

  • (-)-Cercosporamide derivative with a linker for immobilization

  • Affinity chromatography resin

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Methodology:

  • Probe Immobilization: Covalently attach the (-)-Cercosporamide derivative to the affinity chromatography resin.

  • Affinity Purification: Incubate the immobilized probe with cell lysate to allow for binding of target and off-target proteins.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the (-)-Cercosporamide sample compared to a control resin.

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References

Troubleshooting

Technical Support Center: Addressing (-)-Cercosporamide Resistance in Fungal Strains

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Cercosporamide and encountering poten...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Cercosporamide and encountering potential fungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (-)-Cercosporamide?

A1: (-)-Cercosporamide is a selective and potent inhibitor of fungal Protein Kinase C 1 (Pkc1).[1][2] Pkc1 is a crucial component of the cell wall integrity (CWI) signaling pathway, which is highly conserved across fungal species and essential for fungal growth and survival.[1][2] By inhibiting Pkc1, (-)-Cercosporamide disrupts cell wall biosynthesis, leading to fungal cell death.

Q2: What are the likely mechanisms of acquired resistance to (-)-Cercosporamide in fungal strains?

A2: While specific widespread clinical resistance to (-)-Cercosporamide has not been extensively documented, based on its mechanism of action and established principles of antifungal resistance, the following are the most probable mechanisms:

  • Target Site Modification: Mutations in the PKC1 gene that alter the structure of the Pkc1 kinase could reduce the binding affinity of (-)-Cercosporamide, thereby diminishing its inhibitory effect.

  • Upregulation of Efflux Pumps: Fungal cells can develop resistance by overexpressing ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. These pumps can actively efflux (-)-Cercosporamide from the cell, reducing its intracellular concentration to sub-lethal levels.

  • Activation of Stress Response Pathways: Fungi possess intricate stress response networks. It is plausible that compensatory activation of alternative signaling pathways could bypass the effects of Pkc1 inhibition and promote cell survival.

Q3: Can (-)-Cercosporamide be used in combination with other antifungal agents?

A3: Yes, studies have shown that (-)-Cercosporamide exhibits strong synergistic effects when combined with echinocandins.[1] Echinocandins inhibit β-1,3-glucan synthase, another key enzyme in the cell wall biosynthesis pathway. Targeting two different components of this essential pathway simultaneously can be a highly effective strategy to enhance antifungal activity and potentially circumvent resistance.

Q4: Are there known quantitative data for the inhibitory activity of (-)-Cercosporamide?

A4: Yes, the following tables summarize key quantitative data for (-)-Cercosporamide's activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of (-)-Cercosporamide

ParameterValueFungal SpeciesReference
IC50 (Pkc1 Kinase) <50 nMCandida albicans[1]
Ki (Pkc1 Kinase) <7 nMCandida albicans[1]
MIC 10 µg/mLCandida albicans[1]
MIC 10 µg/mLAspergillus fumigatus[1]

Table 2: Synergistic Antifungal Activity of (-)-Cercosporamide with an Echinocandin Analog

Compound(s)Concentration% Inhibition of C. albicans GrowthReference
(-)-Cercosporamide1 µg/mL~10%[1]
Echinocandin Analog0.5 ng/mL~5%[1]
(-)-Cercosporamide + Echinocandin Analog1 µg/mL + 0.5 ng/mL>95%[1]

Troubleshooting Guides

Guide 1: Investigating Increased MIC of (-)-Cercosporamide in a Fungal Strain

  • Problem: A previously susceptible fungal strain now exhibits a significantly higher Minimum Inhibitory Concentration (MIC) for (-)-Cercosporamide.

  • Possible Causes & Troubleshooting Steps:

    • Experimental Error:

      • Verify Inoculum Density: Ensure the fungal inoculum is prepared to the correct density as specified in the MIC assay protocol.

      • Confirm Drug Concentration: Double-check the preparation and dilution of the (-)-Cercosporamide stock solution.

      • Repeat MIC Assay: Perform the MIC assay again with freshly prepared reagents and a new culture of the strain to confirm the resistance phenotype.

    • Target Site Mutation (PKC1):

      • Sequence the PKC1 Gene: Extract genomic DNA from both the resistant and the parental susceptible strain. Amplify and sequence the PKC1 gene from both strains.

      • Compare Sequences: Align the sequences to identify any mutations in the resistant strain's PKC1 gene that could lead to amino acid changes in the Pkc1 protein, potentially affecting the drug-binding site.

    • Upregulation of Efflux Pumps:

      • Perform Efflux Pump Assay: Utilize a fluorescent substrate-based assay (e.g., using Nile Red or Rhodamine 6G) to compare efflux activity between the resistant and susceptible strains. Increased fluorescence retention in the presence of an efflux pump inhibitor would suggest this mechanism.

      • Gene Expression Analysis (RT-qPCR): Quantify the transcript levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) in both strains. A significant upregulation in the resistant strain would indicate the involvement of efflux pumps.

  • Experimental Workflow for Investigating Resistance:

    G Start Increased MIC Observed Confirm_MIC Confirm MIC with Repeat Assay Start->Confirm_MIC Sequence_PKC1 Sequence PKC1 Gene Confirm_MIC->Sequence_PKC1 Efflux_Assay Perform Efflux Pump Assay Confirm_MIC->Efflux_Assay Mutation_Found Mutation in PKC1? Sequence_PKC1->Mutation_Found Efflux_Increased Increased Efflux Activity? Efflux_Assay->Efflux_Increased RT_qPCR RT-qPCR for Efflux Pump Genes Upregulation_Found Efflux Gene Upregulation? RT_qPCR->Upregulation_Found Mechanism_1 Mechanism: Target Site Mutation Mutation_Found->Mechanism_1 Yes Other_Mechanisms Investigate Other Mechanisms (e.g., Stress Response Pathways) Mutation_Found->Other_Mechanisms No Efflux_Increased->RT_qPCR Yes Efflux_Increased->Other_Mechanisms No Mechanism_2 Mechanism: Efflux Pump Upregulation Upregulation_Found->Mechanism_2 Yes Upregulation_Found->Other_Mechanisms No

    Workflow for troubleshooting (-)-Cercosporamide resistance.

Guide 2: (-)-Cercosporamide Shows Reduced Efficacy in an In Vitro Kinase Assay

  • Problem: The inhibitory effect of (-)-Cercosporamide on Pkc1 kinase activity is lower than expected.

  • Possible Causes & Troubleshooting Steps:

    • Assay Conditions:

      • ATP Concentration: (-)-Cercosporamide is an ATP-competitive inhibitor. Ensure the ATP concentration in your assay is appropriate. High concentrations of ATP will compete with the inhibitor and lead to an underestimation of its potency.

      • Enzyme Purity and Activity: Verify the purity and activity of your recombinant Pkc1 enzyme preparation.

      • Buffer Components: Check the composition of your kinase buffer for any interfering substances.

    • Inhibitor Integrity:

      • Proper Storage: Ensure that the (-)-Cercosporamide stock solution has been stored correctly to prevent degradation.

      • Fresh Dilutions: Prepare fresh dilutions of the inhibitor for each experiment.

    • Mutant Pkc1 Enzyme:

      • If you are using a Pkc1 enzyme preparation from a resistant fungal strain, it may contain mutations that reduce the binding of (-)-Cercosporamide. Refer to Guide 1 for investigating target site mutations.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for (-)-Cercosporamide

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M MOPS buffer.

  • Drug Dilution:

    • Prepare a stock solution of (-)-Cercosporamide in DMSO.

    • Perform serial twofold dilutions of (-)-Cercosporamide in a 96-well microtiter plate using the RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of (-)-Cercosporamide that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: In Vitro Pkc1 Kinase Inhibition Assay

  • Reagents and Buffers:

    • Purified recombinant Pkc1 enzyme.

    • Pkc1 substrate (e.g., a specific peptide substrate).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • ATP solution.

    • (-)-Cercosporamide stock solution in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare serial dilutions of (-)-Cercosporamide in the kinase reaction buffer.

    • In a microplate, add the diluted inhibitor or vehicle (DMSO control).

    • Add the Pkc1 enzyme and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by quantifying ADP production via luminescence).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the (-)-Cercosporamide concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Pkc1_Signaling_Pathway Fungal Cell Wall Integrity (CWI) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP GEF Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF Pkc1_inactive Pkc1 (inactive) Rho1_GTP->Pkc1_inactive Pkc1_active Pkc1 (active) Pkc1_inactive->Pkc1_active Bck1 Bck1 (MAPKKK) Pkc1_active->Bck1 Actin_Organization Actin Organization Pkc1_active->Actin_Organization Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1/Swi4/Swi6 Slt2->Rlm1 Cell_Wall_Synthesis Cell Wall Synthesis Genes Rlm1->Cell_Wall_Synthesis Cell_Wall_Stress Cell Wall Stress Cell_Wall_Stress->Wsc1 Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1_active

The Pkc1-mediated cell wall integrity signaling pathway in fungi.

References

Optimization

Technical Support Center: Enhancing the In vivo Bioavailability of (-)-Cercosporamide

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of (-)-Cercosporamide in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of (-)-Cercosporamide in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed protocols to improve its bioavailability and ensure reliable experimental outcomes.

Troubleshooting Guide: Common Issues in (-)-Cercosporamide In Vivo Studies

Researchers often encounter the following issues when working with (-)-Cercosporamide in vivo, primarily due to its low aqueous solubility:

  • Low and Variable Oral Bioavailability: Inconsistent plasma concentrations of the compound across study subjects, leading to unreliable pharmacokinetic and pharmacodynamic data.

  • Poor Compound Exposure: Insufficient drug concentration at the target site to elicit a therapeutic or biological effect.

  • Precipitation Upon Dosing: The compound may precipitate out of the dosing vehicle upon administration, particularly when using aqueous-based vehicles, leading to inaccurate dosing and potential local toxicity.

  • Difficulty in Preparing Homogeneous Dosing Formulations: Challenges in achieving a stable and uniform suspension or solution for accurate administration.

These issues can often be addressed by employing appropriate formulation strategies to enhance the solubility and dissolution rate of (-)-Cercosporamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of (-)-Cercosporamide?

A1: The low bioavailability of (-)-Cercosporamide is likely attributable to its poor aqueous solubility. Like many natural products and kinase inhibitors, its chemical structure is largely hydrophobic, limiting its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. While some sources describe it as "orally bioavailable," this is a qualitative statement, and achieving consistent and adequate plasma levels for in vivo efficacy studies can be challenging without proper formulation.

Q2: What are the recommended formulation strategies to improve the oral bioavailability of (-)-Cercosporamide?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like (-)-Cercosporamide. The choice of strategy will depend on the specific experimental needs and the physicochemical properties of the compound. Key approaches include:

  • Co-solvent Formulations: Utilizing a mixture of a water-miscible organic solvent and water to increase solubility.

  • Surfactant-Based Formulations: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in a lipidic vehicle, which can enhance lymphatic uptake and bypass first-pass metabolism.

  • Amorphous Solid Dispersions (ASDs): Dispersing (-)-Cercosporamide in a polymer matrix to create an amorphous form, which typically has a higher dissolution rate than the crystalline form.

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area for dissolution.

  • Salt Formation: Creating a salt of the parent compound can significantly improve solubility and dissolution rate. A study on a derivative of (-)-Cercosporamide showed that its potassium salt had high solubility and good oral bioavailability (58%).

Q3: Can you provide a starting point for a simple co-solvent formulation for an initial in vivo study?

A3: A common and relatively simple co-solvent formulation for preclinical in vivo studies involves a mixture of DMSO, PEG 400, and saline or water. A typical starting formulation could be:

  • 5-10% DMSO

  • 30-40% PEG 400

  • 50-65% Saline or Water

It is crucial to first dissolve the (-)-Cercosporamide in DMSO and then slowly add the PEG 400, followed by the aqueous component, ensuring the compound remains in solution. Always perform a small-scale test to check for precipitation before preparing the full batch for dosing.

Quantitative Data Summary

The following table provides hypothetical data illustrating the potential improvements in pharmacokinetic parameters of (-)-Cercosporamide with different formulation strategies. These values are for illustrative purposes to guide formulation selection and are not based on direct experimental data for (-)-Cercosporamide.

Formulation StrategyVehicle CompositionHypothetical Cmax (ng/mL)Hypothetical AUC (ng*h/mL)Hypothetical Bioavailability (%)
Simple Suspension0.5% Carboxymethyl cellulose (B213188) (CMC) in water50 ± 15200 ± 60< 5%
Co-solvent10% DMSO, 40% PEG 400, 50% Saline250 ± 501200 ± 250~15-20%
Lipid-Based Formulation30% Capryol 90, 50% Cremophor EL, 20% PEG 400600 ± 1203500 ± 700~30-40%
Nanosuspension(-)-Cercosporamide nanocrystals in 0.5% HPMC800 ± 1505000 ± 900> 40%

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Materials:

  • (-)-Cercosporamide

  • Dimethyl sulfoxide (B87167) (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the required dose and final concentration: Based on the animal's weight and the desired dose (e.g., mg/kg), calculate the final concentration of (-)-Cercosporamide needed in the dosing vehicle.

  • Dissolve (-)-Cercosporamide in DMSO: Weigh the required amount of (-)-Cercosporamide and place it in a sterile vial. Add the required volume of DMSO to achieve a 10% DMSO concentration in the final formulation. Vortex thoroughly until the compound is completely dissolved.

  • Add PEG 400: To the DMSO solution, add the required volume of PEG 400 to make up 40% of the final volume. Vortex again to ensure complete mixing.

  • Add Saline: Slowly add the sterile saline to reach the final desired volume while continuously vortexing.

  • Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. Prepare fresh on the day of dosing.

Protocol 2: Preparation of a Lipophilic Salt and Lipid-Based Formulation

This protocol is adapted from methods used for other poorly soluble kinase inhibitors and represents a more advanced approach to significantly enhance bioavailability.

Part A: Preparation of (-)-Cercosporamide Docusate (B154912) (Lipophilic Salt)

Materials:

Procedure:

  • Dissolve (-)-Cercosporamide and an equimolar amount of sodium docusate in a biphasic solution of ethyl acetate and deionized water.

  • Stir the mixture vigorously for several hours at room temperature.

  • Separate the organic layer (ethyl acetate).

  • Wash the organic layer repeatedly with cold deionized water until a negative silver nitrate test is obtained (indicating the removal of sodium chloride).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the (-)-Cercosporamide docusate salt as a solid.

Part B: Preparation of the Lipid-Based Formulation

Materials:

  • (-)-Cercosporamide docusate

  • Lipidic excipients (e.g., Capryol 90, Cremophor EL, PEG 400)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a placebo lipid-based formulation by mixing the selected lipidic excipients (e.g., 30% Capryol 90, 50% Cremophor EL, 20% PEG 400) in a sterile vial.

  • Gently warm the mixture if necessary to ensure homogeneity.

  • Add the prepared (-)-Cercosporamide docusate to the placebo formulation at the desired concentration.

  • Stir the mixture until the salt is completely dissolved, creating a clear, isotropic solution. This formulation can then be administered orally.

Visualizations

Signaling Pathways

(-)-Cercosporamide has been shown to inhibit different kinases in fungi and mammalian cells.

fungal_pathway cluster_cercosporamide (-)-Cercosporamide Action Cell Stress Cell Stress Rho1-GTP Rho1-GTP Cell Stress->Rho1-GTP Activates Pkc1 Pkc1 Rho1-GTP->Pkc1 Activates MAPK Cascade MAPK Cascade Pkc1->MAPK Cascade Activates Cell Wall Synthesis Cell Wall Synthesis MAPK Cascade->Cell Wall Synthesis Regulates Cercosporamide Cercosporamide Cercosporamide->Pkc1 Inhibits

Caption: Fungal Pkc1 Signaling Pathway Inhibition by (-)-Cercosporamide.

mammalian_pathway cluster_cercosporamide (-)-Cercosporamide Action Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK Activate Mnk1/2 Mnk1/2 Ras/Raf/MEK/ERK->Mnk1/2 Activate eIF4E eIF4E Mnk1/2->eIF4E Phosphorylates Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Initiates Cell Proliferation & Survival Cell Proliferation & Survival Protein Synthesis->Cell Proliferation & Survival Promotes Cercosporamide Cercosporamide Cercosporamide->Mnk1/2 Inhibits

Caption: Mammalian Mnk1/2 Signaling Pathway Inhibition by (-)-Cercosporamide.

Experimental Workflow

formulation_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration A Weigh (-)-Cercosporamide B Dissolve in DMSO A->B C Add PEG 400 B->C D Add Saline C->D E Vortex to Homogenize D->E F Visual Inspection for Precipitation E->F G Oral Gavage to Animal Model F->G H Pharmacokinetic/Pharmacodynamic Analysis G->H

Caption: Workflow for Co-solvent Formulation of (-)-Cercosporamide.

Troubleshooting

Technical Support Center: Optimizing Cell Viability Assays with (-)-Cercosporamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing cell viability assays with the natural compound (-)-Cercosporamide. Frequently Asked Questions (FAQs) Q1: What is...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing cell viability assays with the natural compound (-)-Cercosporamide.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Cercosporamide and what is its primary mechanism of action?

A1: (-)-Cercosporamide is a natural fungal metabolite. Its primary mechanism of action in cancer cells is the inhibition of MAP kinase-interacting kinases (Mnk1 and Mnk2).[1][2] This inhibition prevents the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in mRNA translation, which subsequently suppresses cell proliferation and can lead to apoptosis.[1][3][4] It has also been identified as a potent inhibitor of Protein Kinase C (PKC), particularly the Pkc1 kinase in fungi, which is involved in maintaining cell wall integrity.[5][6]

Q2: Which cell viability assay is best for testing (-)-Cercosporamide?

A2: While tetrazolium-based assays like MTT, XTT, and MTS are common, they are susceptible to interference from natural compounds.[7] (-)-Cercosporamide, as a natural product, may have reducing properties that can directly convert the assay substrate (e.g., MTT) to its colored product (formazan), leading to an overestimation of cell viability.[8][9] It is highly recommended to use an ATP-based luminescence assay (e.g., CellTiter-Glo®) as a more reliable alternative, as it is less prone to compound interference.[7][10] If using a tetrazolium assay, rigorous controls are essential (see Troubleshooting Q3).

Q3: How do I determine the optimal concentration range for (-)-Cercosporamide in my experiments?

A3: The optimal concentration depends heavily on the cell line being tested. Based on published data, (-)-Cercosporamide is a potent kinase inhibitor with IC50 values in the nanomolar range for its primary targets, Mnk1 and Mnk2.[2][11] For cell-based assays, a good starting point is to perform a dose-response curve ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50 µM) concentrations to determine the EC50 value for your specific cell model.

Q4: What is the recommended solvent for (-)-Cercosporamide?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for (-)-Cercosporamide.[2] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it in the culture medium for your experiments. Always include a vehicle control (medium with the same final concentration of DMSO as your highest treatment dose) in your experimental setup to account for any solvent effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Inconsistent results between experiments 1. Variable Cell Seeding: Inconsistent initial cell number. 2. Cell Health/Passage Number: Cells are unhealthy, contaminated, or at a high passage number. 3. Edge Effects: Evaporation from wells at the plate's perimeter.1. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase. 2. Use healthy, low-passage cells and regularly test for mycoplasma contamination. 3. Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[12][13]
High background in control wells 1. Compound Interference: (-)-Cercosporamide is directly reducing the assay reagent (e.g., MTT). 2. Media Interference: Phenol (B47542) red in the culture medium can affect absorbance readings. 3. Contamination: Bacterial or fungal contamination of reagents or cultures.1. Run a "compound-only" control (cell-free media + (-)-Cercosporamide + assay reagent) to quantify interference. Subtract this background from your experimental values. 2. Use phenol red-free medium during the assay incubation step. 3. Use sterile techniques for all procedures and filter-sterilize reagents if contamination is suspected.[13][14]
Viability appears to increase at high compound concentrations 1. Compound Interference: This is a classic artifact where the compound's reducing power surpasses its cytotoxic effect, leading to a strong false-positive signal. 2. Compound Precipitation: At high concentrations, the compound may precipitate, causing light scattering that artificially increases absorbance readings.1. This strongly suggests direct reduction of the assay reagent. Switch to a non-metabolic assay, such as an ATP-based (luminescence) assay or a real-time cytotoxicity assay that measures membrane integrity. 2. Check for precipitate under a microscope. If present, lower the maximum concentration or try a different solubilization agent.[7][9][15]
Low signal-to-noise ratio 1. Suboptimal Cell Density: Too few cells seeded, resulting in a weak metabolic signal. 2. Incorrect Incubation Time: Assay incubation time is too short for sufficient signal development.1. Perform a cell titration experiment to find the optimal seeding density that gives a robust signal in the linear range of the assay. 2. Optimize the incubation time with the assay reagent (e.g., 1-4 hours for MTT) for your specific cell line.[12][16]

Data Presentation

Table 1: Inhibitory Potency of (-)-Cercosporamide against Various Kinases

Target KinaseIC50 ValueSource
Mnk211 nM[2][11]
JAK331 nM[2]
Pkc1 (fungal)< 50 nM[6]
Mnk1116 nM[2][11]

Table 2: Anti-proliferative Activity of (-)-Cercosporamide in Fungi

Fungal SpeciesEC50 ValueSource
Colletotrichum gloeosporioides3.8 µg/mL[17]
Colletotrichum scovillei7.0 µg/mL[17]

Experimental Protocols

Protocol: MTT Cell Viability Assay for (-)-Cercosporamide Treatment

This protocol is a general guideline and requires optimization for specific cell lines and experimental conditions.

Materials:

  • Adherent or suspension cells

  • Complete culture medium

  • (-)-Cercosporamide stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-15,000 cells/well for many adherent lines) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of (-)-Cercosporamide in complete culture medium from your DMSO stock. Also, prepare a vehicle control containing the maximum percentage of DMSO used in the treatments.

    • Remove the old medium and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

    • Crucially, include control wells:

      • Cells + Vehicle: 100% viability control.

      • Medium Only: Blank control.

      • Medium + Compound dilutions + MTT (at step 4): To test for direct MTT reduction by (-)-Cercosporamide.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well.[1][5]

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization solvent to each well.

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[12]

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "Medium Only" blank from all readings.

    • Correct for compound interference by subtracting the absorbance from the "Medium + Compound" wells from your treated cell wells.

    • Calculate percent viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.

Mandatory Visualizations

G cluster_0 MAPK Pathway cluster_1 PKC Pathway MAPK MAPK (e.g., ERK1/2) Mnk Mnk1/2 MAPK->Mnk Activates eIF4E_P p-eIF4E (Active) Mnk->eIF4E_P Phosphorylates Translation mRNA Translation & Cell Proliferation eIF4E_P->Translation eIF4E eIF4E (Inactive) Cercosporamide (B1662848) (-)-Cercosporamide Cercosporamide->Mnk Inhibits PKC PKC Cercosporamide->PKC Inhibits Downstream Downstream Effectors (e.g., Cell Wall Integrity, Growth Arrest) PKC->Downstream G cluster_workflow Experimental Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Treat with (-)-Cercosporamide (serial dilutions) & controls B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (formazan development) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H G Start Inconsistent or Unexpected Viability Results CheckControls Review Controls: - Vehicle Control - Blank Control - Compound-only Control Start->CheckControls Interference Is there high signal in compound-only control? CheckControls->Interference SwitchAssay SOLUTION: Switch to non-redox assay (e.g., ATP-based luminescence) Interference->SwitchAssay Yes SubtractBG ACTION: Subtract background from compound-only control Interference->SubtractBG No CheckDensity Review cell seeding density and growth phase SubtractBG->CheckDensity OptimizeDensity SOLUTION: Re-optimize cell seeding density in linear range CheckDensity->OptimizeDensity Not Optimal CheckProcedure Review Assay Procedure: - Incubation times - Pipetting accuracy - Edge effects CheckDensity->CheckProcedure Optimal RefineProcedure SOLUTION: Standardize protocol, avoid outer wells, calibrate pipettes CheckProcedure->RefineProcedure

References

Reference Data & Comparative Studies

Validation

Validating (-)-Cercosporamide as a Selective Inhibitor of Fungal Pkc1: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of (-)-Cercosporamide with other known kinase inhibitors, validating its role as a selective and potent inhib...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Cercosporamide with other known kinase inhibitors, validating its role as a selective and potent inhibitor of fungal Protein Kinase C 1 (Pkc1). The content herein is supported by experimental data and detailed methodologies to assist researchers in their antifungal drug discovery efforts.

The Fungal Pkc1 Signaling Pathway: A Key Target for Antifungals

The Pkc1-mediated cell wall integrity (CWI) signaling pathway is highly conserved and essential for the viability of most fungi.[1][2][3][4] This pathway plays a critical role in maintaining cell wall homeostasis during cell growth, division, and in response to environmental stress. The central component of this pathway, Pkc1, is a serine/threonine kinase that, once activated, initiates a downstream MAP kinase cascade, ultimately leading to the expression of genes required for cell wall biosynthesis and remodeling. Its essential nature and fungal-specific characteristics make Pkc1 an attractive target for the development of novel antifungal therapies.

Pkc1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Surface Sensors Cell Surface Sensors Rho1_GDP Rho1-GDP (Inactive) Cell Surface Sensors->Rho1_GDP Activates Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GEF Rho1_GTP->Rho1_GDP GAP Pkc1_inactive Pkc1 (Inactive) Rho1_GTP->Pkc1_inactive Activates Pkc1_active Pkc1 (Active) Pkc1_inactive->Pkc1_active Bck1 Bck1 (MAPKKK) Pkc1_active->Bck1 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Cell Wall Genes Cell Wall Gene Expression Rlm1->Cell Wall Genes Cell Wall\nBiosynthesis &\nRemodeling Cell Wall Biosynthesis & Remodeling Cell Wall Genes->Cell Wall\nBiosynthesis &\nRemodeling Cell Wall Stress Cell Wall Stress Cell Wall Stress->Cell Surface Sensors Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1_active Inhibits

Caption: The Fungal Pkc1 Signaling Pathway.

Comparative Analysis of Pkc1 Inhibitors

(-)-Cercosporamide has been identified as a highly potent and selective inhibitor of fungal Pkc1.[1][2][3] The following table provides a comparative summary of its in vitro activity against other known, albeit less selective, protein kinase inhibitors.

InhibitorTarget Organism/EnzymeIC50KiMinimum Inhibitory Concentration (MIC)
(-)-Cercosporamide Candida albicans Pkc1<50 nM[2]<7 nM[2]10 µg/mL (C. albicans, A. fumigatus)[2]
Staurosporine Rat Brain PKC2.7 nM[5]-6.25 µg/mL (C. albicans), 25 µg/mL (A. niger)[6]
Gö6976 Mammalian PKCα2.3 nM-Not reported for fungi
Bisindolylmaleimide I Mammalian PKCα, βI, βII, γ16-20 nM-Not reported for fungi

Note: IC50 values for Staurosporine, Gö6976, and Bisindolylmaleimide I are against mammalian PKC isoforms and are provided for general comparison of kinase inhibitory potential. Direct comparison of potency against fungal Pkc1 requires further investigation.

Selectivity Profile of (-)-Cercosporamide

A key attribute of a promising drug candidate is its selectivity for the intended target over other host enzymes. (-)-Cercosporamide has demonstrated a high degree of selectivity for fungal Pkc1. In a broad kinase selectivity profile against a panel of 76 mammalian kinases, (-)-Cercosporamide showed potent inhibition only against Mnk and Jak3, in addition to its primary target, Pkc1.[7] This high selectivity minimizes the potential for off-target effects and associated toxicity in a therapeutic setting.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate and compare Pkc1 inhibitors.

In Vitro Fungal Pkc1 Kinase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified fungal Pkc1.

Materials:

  • Purified recombinant fungal Pkc1 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Test compounds (e.g., (-)-Cercosporamide) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MBP, and the purified Pkc1 enzyme.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash the paper once with acetone (B3395972) and let it air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL) in the growth medium.

  • Perform serial two-fold dilutions of the test compounds in the 96-well plate. Include a drug-free well for a growth control and a cell-free well for a sterility control.

  • Add the fungal inoculum to each well containing the test compound and the growth control well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is no visible growth.

Fungal Cell Lysis Assay

This assay assesses the ability of a compound to compromise fungal cell wall integrity, leading to cell lysis.

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans)

  • Growth medium (e.g., YPD)

  • Test compounds

  • Sorbitol (1 M solution) for osmotic stabilization

  • 96-well plates

  • Microplate reader

Procedure:

  • Grow fungal cells to the mid-logarithmic phase.

  • Prepare two sets of 96-well plates. In one set, the growth medium is supplemented with 1 M sorbitol.

  • Add serial dilutions of the test compounds to both sets of plates.

  • Inoculate the plates with the fungal culture.

  • Incubate the plates at 30°C with shaking.

  • Monitor cell growth by measuring the optical density at 600 nm over time.

  • A compound that specifically targets the cell wall integrity pathway will show significantly reduced growth in the standard medium, while its effect will be suppressed in the medium containing sorbitol, which provides osmotic support.

Experimental Workflow for Inhibitor Validation

The following diagram outlines the logical workflow for the validation of a potential fungal Pkc1 inhibitor.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Pkc1 Kinase Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 & Ki In_Vitro_Assay->Determine_IC50 MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Determine_IC50->MIC_Assay Potent Inhibitor Determine_MIC Determine MIC against various fungal species MIC_Assay->Determine_MIC Cell_Lysis_Assay Fungal Cell Lysis Assay (with/without osmotic support) Determine_MIC->Cell_Lysis_Assay Broad-spectrum Antifungal Activity Confirm_MoA Confirm Mechanism of Action (Cell Wall Integrity) Cell_Lysis_Assay->Confirm_MoA Selectivity_Profiling Kinase Selectivity Profiling Confirm_MoA->Selectivity_Profiling Confirmed Target Assess_Selectivity Assess Selectivity against mammalian kinases Selectivity_Profiling->Assess_Selectivity Conclusion Conclusion Assess_Selectivity->Conclusion Selective Inhibitor

Caption: Workflow for Validating a Fungal Pkc1 Inhibitor.

Conclusion

The data presented in this guide strongly supports the validation of (-)-Cercosporamide as a potent and selective inhibitor of fungal Pkc1. Its nanomolar efficacy against the target enzyme, broad-spectrum antifungal activity, and high selectivity over mammalian kinases underscore its potential as a lead compound for the development of new antifungal drugs. The detailed experimental protocols provided herein offer a framework for researchers to further investigate (-)-Cercosporamide and other potential Pkc1 inhibitors in the ongoing effort to combat fungal infections.

References

Comparative

Efficacy Showdown: (-)-Cercosporamide and Echinocandins Against Candida albicans

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of antifungal drug development, the ever-present challenge of overcoming resistance and enhancing therapeutic efficacy against oppor...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antifungal drug development, the ever-present challenge of overcoming resistance and enhancing therapeutic efficacy against opportunistic pathogens like Candida albicans necessitates a thorough evaluation of novel and existing compounds. This guide provides a detailed comparison of the in vitro efficacy of (-)-Cercosporamide, a natural product with a unique mechanism of action, against the established echinocandin class of antifungals. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of these compounds, both as standalone agents and in combination.

At a Glance: Comparative Efficacy

The in vitro activity of (-)-Cercosporamide and the three principal echinocandins—caspofungin, micafungin, and anidulafungin—against Candida albicans is summarized below. Efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Antifungal AgentClassMechanism of ActionMIC Range against C. albicans (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
(-)-Cercosporamide PolyketidePkc1 Kinase Inhibitor10 - 81[1][2]-10[1]
Anidulafungin Echinocandinβ-1,3-D-glucan synthase inhibitor≤0.03 - 2[3]≤0.03 - 0.06[3][4]0.06 - 2[4][5]
Caspofungin Echinocandinβ-1,3-D-glucan synthase inhibitor0.0079 - 4[6]0.03[4]0.25[4][7]
Micafungin Echinocandinβ-1,3-D-glucan synthase inhibitor≤0.002 - 2[8]0.015[4][7]0.03 - 1[4][7][9]

Note: MIC values can vary between studies due to differences in strains and testing methodologies.

As the data indicates, echinocandins as a class exhibit significantly lower MIC values against C. albicans compared to (-)-Cercosporamide when used as a standalone agent, signifying higher in vitro potency.

A Synergistic Alliance: The Power of Combination

A pivotal finding in the evaluation of (-)-Cercosporamide is its potent synergistic activity when combined with echinocandins. By targeting two different, yet essential, components of the fungal cell wall integrity pathway, the combination of these agents leads to a dramatic increase in antifungal efficacy.

One study demonstrated that in the presence of a sub-inhibitory concentration of an echinocandin analog (0.16 µg/mL), the MIC of cercosporamide (B1662848) against C. albicans was reduced by more than 270-fold.[1] This synergistic relationship suggests a promising therapeutic strategy to enhance efficacy, reduce required dosages, and potentially combat the emergence of resistance.

Delving into the Mechanisms: Signaling Pathways

The distinct mechanisms of action of (-)-Cercosporamide and echinocandins are central to their individual and combined efficacy.

(-)-Cercosporamide: Targeting the Pkc1 Signaling Pathway

(-)-Cercosporamide acts as a selective and potent inhibitor of Pkc1 kinase, a key regulator of the cell wall integrity signaling pathway in fungi.[1][10] This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to stress.

Pkc1_Signaling_Pathway Cell Wall Stress Cell Wall Stress Pkc1 Pkc1 Cell Wall Stress->Pkc1 MAPK Cascade (Bck1, Mkk1/2, Mkc1) MAPK Cascade (Bck1, Mkk1/2, Mkc1) Pkc1->MAPK Cascade (Bck1, Mkk1/2, Mkc1) Cell Wall Synthesis Cell Wall Synthesis MAPK Cascade (Bck1, Mkk1/2, Mkc1)->Cell Wall Synthesis Cercosporamide Cercosporamide Cercosporamide->Pkc1 B_1_3_D_Glucan_Synthesis_Pathway UDP-Glucose UDP-Glucose Beta-1,3-D-Glucan Synthase (Fks1) Beta-1,3-D-Glucan Synthase (Fks1) UDP-Glucose->Beta-1,3-D-Glucan Synthase (Fks1) Beta-1,3-D-Glucan Beta-1,3-D-Glucan Beta-1,3-D-Glucan Synthase (Fks1)->Beta-1,3-D-Glucan Fungal Cell Wall Fungal Cell Wall Beta-1,3-D-Glucan->Fungal Cell Wall Echinocandins Echinocandins Echinocandins->Beta-1,3-D-Glucan Synthase (Fks1) Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate plate with Candida albicans Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in 96-well plate Drug_Dilution->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate Visual_Reading Visually determine growth inhibition Incubate->Visual_Reading MIC_Determination MIC = Lowest concentration with significant inhibition Visual_Reading->MIC_Determination

References

Validation

A Comparative Analysis of the Anticancer Activity of (-)-Cercosporamide and Other Mnk Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the anticancer activity of (-)-Cercosporamide with other notable Mitogen-activated protein kinase-interact...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of (-)-Cercosporamide with other notable Mitogen-activated protein kinase-interacting kinase (Mnk) inhibitors: BAY 1143269, Tomivosertib (eFT508), and Tinodasertib (ETC-206). This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant biological pathways and workflows to aid in research and development decisions.

Introduction to Mnk Inhibition in Cancer Therapy

The Mnk kinases (Mnk1 and Mnk2) are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. They phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209, a critical step in the initiation of cap-dependent translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. Dysregulation of the Mnk-eIF4E axis is a common feature in many cancers, making Mnk a promising target for anticancer drug development. This guide focuses on comparing the natural product (-)-Cercosporamide with other synthetic Mnk inhibitors that have been evaluated in preclinical and clinical studies.

Comparative Anticancer Activity

The following tables summarize the in vitro and in vivo anticancer activities of (-)-Cercosporamide and other selected Mnk inhibitors. It is important to note that the data presented are compiled from various studies, and direct comparison may be limited by differences in experimental conditions, cell lines, and animal models used.

Table 1: In Vitro Anticancer Activity of Mnk Inhibitors (IC50 Values)
InhibitorCancer Cell LineIC50 (µM)Reference
(-)-Cercosporamide A549 (Lung)~10[1]
U937 (Leukemia)Dose-dependent suppression of eIF4E phosphorylation[2]
K562 (Leukemia)Dose-dependent suppression of eIF4E phosphorylation[2]
BAY 1143269 A549 (Lung)Potent inhibition of eIF4E phosphorylation at 10 µM[3]
NCI-H460 (Lung)Potent inhibition of eIF4E phosphorylation at 10 µM[3]
MOLM-13 (AML)Induces apoptosis at 10 µM[3]
Tomivosertib (eFT508) MDA-MB-231 (Breast)0.00031 ± 0.00002[4]
MDA-MB-468 (Breast)0.00121 ± 0.00001[4]
MCF7 (Breast)0.01138 ± 0.00102[4]
T47D (Breast)0.01019 ± 0.00001[4]
SUM149 (Breast)0.00914 ± 0.00014[4]
Tinodasertib (ETC-206) K562-eIF4E (CML)0.8 (for p-eIF4E inhibition)[5][6][7]
Human PBMCs1.7 (for p-eIF4E inhibition)[5][6][7]
Panel of 71 cancer cell linesMostly in the 10-45 µM range for anti-proliferative activity[5]
Table 2: In Vivo Anticancer Activity of Mnk Inhibitors
InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
(-)-Cercosporamide AML XenograftCombination with cytarabineEnhanced antileukemic responses[2]
BAY 1143269 Glioblastoma XenograftOral administrationSignificant tumor growth reduction[2]
Tomivosertib (eFT508) MDA-MB-231 (Breast Cancer)1 mg/kg/day (intratumoral)Synergistic effect with adriamycin in inhibiting tumor growth[4]
Tinodasertib (ETC-206) K562-eIF4E (CML)12.5 mg/kg (single oral dose)~70-75% inhibition of p-eIF4E in tumor tissue[5][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of Mnk inhibitors on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Mnk inhibitors ((-)-Cercosporamide, BAY 1143269, Tomivosertib, Tinodasertib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][10][11]

  • Compound Treatment: Prepare serial dilutions of the Mnk inhibitors in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[9][10][11]

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9][10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis of Mnk Signaling Pathway

This protocol is used to determine the effect of Mnk inhibitors on the phosphorylation of eIF4E.

Materials:

  • Cancer cell lines

  • Mnk inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-eIF4E (Ser209) antibody (e.g., Cell Signaling Technology, #9741)

    • Rabbit anti-eIF4E antibody (e.g., Cell Signaling Technology, #9742)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Mnk inhibitors for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[12][13][14][15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12][13][14][15][16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][13][14][15][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) or total eIF4E (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[12][13][14][15][16]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[12][13][14][15][16]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated eIF4E signal to the total eIF4E and/or a loading control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of Mnk inhibitors in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Mnk inhibitors formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[17][18][19][20][21]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[17][18][19][20][21]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Mnk inhibitors and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).[17][18][19][20][21]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to confirm target engagement or immunohistochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Mnk signaling pathway and the workflows of the key experimental protocols.

MNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Ras Ras Receptor->Ras p38 p38 MAPK Receptor->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Mnk Mnk1/2 ERK->Mnk p38->Mnk eIF4E_inactive eIF4E Mnk->eIF4E_inactive Phosphorylates eIF4E_active p-eIF4E (Ser209) eIF4E_inactive->eIF4E_active Translation mRNA Translation (Proliferation, Survival, Angiogenesis) eIF4E_active->Translation Cercosporamide (-)-Cercosporamide Cercosporamide->Mnk Other_Inhibitors BAY 1143269 Tomivosertib Tinodasertib Other_Inhibitors->Mnk

Caption: The Mnk signaling pathway and points of inhibition.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24 hours Seed_Cells->Incubate_24h Add_Inhibitors 3. Add Mnk Inhibitors (serial dilutions) Incubate_24h->Add_Inhibitors Incubate_48_72h 4. Incubate 48-72 hours Add_Inhibitors->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment with Mnk Inhibitors Start->Cell_Culture Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-eIF4E or total eIF4E) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of Mnk signaling.

Xenograft_Workflow Start Start Cell_Implantation 1. Subcutaneous Injection of Cancer Cells into Mice Start->Cell_Implantation Tumor_Growth 2. Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment 4. Administer Mnk Inhibitors or Vehicle Randomization->Treatment Monitoring 5. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Data_Analysis 7. Calculate Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This guide provides a comparative overview of the anticancer activities of (-)-Cercosporamide and other prominent Mnk inhibitors. While (-)-Cercosporamide has demonstrated activity against cancer cells, the more recently developed synthetic inhibitors, such as Tomivosertib, have shown high potency in the nanomolar range in certain cancer cell lines. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery to inform further investigation and development of novel Mnk-targeting therapies. The detailed experimental workflows and signaling pathway diagrams offer a clear and concise reference for designing and interpreting related studies.

References

Comparative

A Head-to-Head Comparison of (-)-Cercosporamide and Other Natural Antifungal Compounds

For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred research into novel antifungal agents from na...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred research into novel antifungal agents from natural sources. Among these, (-)-Cercosporamide, a fungal metabolite, has shown promising activity. This guide provides a head-to-head comparison of (-)-Cercosporamide with other prominent natural antifungal compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the evaluation of their therapeutic potential.

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of (-)-Cercosporamide and other selected natural antifungal compounds against various pathogenic fungi. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundFungal SpeciesMIC (µg/mL)Reference
(-)-Cercosporamide Candida albicans10[1]
Candida tropicalis15.6[2][3]
Candida parapsilosis250[3]
Candida krusei>64[3]
Candida auris125 - 500[3]
Aspergillus fumigatus10[1]
Aspergillus flavus500[3]
Colletotrichum gloeosporioides3.8 (EC50)[4][5]
Colletotrichum scovillei7.0 (EC50)[4][5]
Eugenol Candida albicans455.42 (mean)[6]
Candida glabrata455.42 (mean)[6]
Candida lusitaniae455.42 (mean)[6]
Aspergillus niger125[7]
Aspergillus flavus250[7]
Thymol (B1683141) Candida albicans39[8]
Candida tropicalis78[8]
Candida krusei39[8]
Aspergillus fumigatus256[9]
Aspergillus niger128[9]
Carvacrol Candida albicans250[10]
Candida tropicalis128[1]
Candida guilliermondii256 - 512[1]
Candida krusei256 - 512[1]
Aspergillus fumigatus256[9]
Aspergillus niger64[9]

Mechanisms of Action and Signaling Pathways

The antifungal activity of these natural compounds stems from their ability to interfere with essential fungal cellular processes.

(-)-Cercosporamide: Targeting the Cell Wall Integrity Pathway

(-)-Cercosporamide exhibits its antifungal effect by selectively inhibiting Protein Kinase C1 (Pkc1), a key enzyme in the cell wall integrity signaling pathway in fungi.[3][4][11][12][13] This pathway is crucial for maintaining the structural integrity of the fungal cell wall, especially during growth and in response to stress. Inhibition of Pkc1 disrupts cell wall biosynthesis, leading to cell lysis and fungal death.[12]

Cercosporamide_Pkc1_Pathway Cercosporamide (B1662848) (-)-Cercosporamide Pkc1 Pkc1 Kinase Cercosporamide->Pkc1 Inhibits Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2->TranscriptionFactors CellWall Cell Wall Biosynthesis & Integrity TranscriptionFactors->CellWall

Caption: (-)-Cercosporamide inhibits the Pkc1 kinase signaling cascade.

Terpenoids (Eugenol, Thymol, Carvacrol): Multi-Target Action

Terpenoids, such as eugenol, thymol, and carvacrol, exert their antifungal effects through multiple mechanisms. A primary mode of action involves the disruption of fungal cell membranes by binding to ergosterol, a key component of the fungal membrane.[8] This interaction increases membrane permeability, leading to the leakage of essential ions and molecules, and ultimately cell death.[14][15][16] Additionally, some terpenoids can induce calcium stress and inhibit the TOR (Target of Rapamycin) pathway, which is a central regulator of cell growth and proliferation.[14][15][16]

Terpenoid_Antifungal_Mechanism Terpenoids Terpenoids (Eugenol, Thymol, Carvacrol) Ergosterol Ergosterol Binding Terpenoids->Ergosterol Calcium Calcium Stress Terpenoids->Calcium TOR TOR Pathway Inhibition Terpenoids->TOR Membrane Cell Membrane Disruption Ergosterol->Membrane IonLeakage Ion Leakage Membrane->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath Calcium->CellDeath TOR->CellDeath

Caption: Terpenoids exhibit a multi-pronged antifungal mechanism.

Polyphenols: Broad-Spectrum Interference

Polyphenols represent a diverse group of natural compounds with a wide range of biological activities, including antifungal effects. Their mechanisms of action are varied and can include destabilization of the fungal cell membrane, inhibition of essential enzymes and protein synthesis, and the induction of reactive oxygen species (ROS) production, which leads to oxidative stress and cellular damage.[17][18][19][20]

Polyphenol_Antifungal_Mechanism Polyphenols Polyphenols Membrane Cell Membrane Destabilization Polyphenols->Membrane ProteinSynth Inhibition of Protein Synthesis Polyphenols->ProteinSynth ROS Induction of Reactive Oxygen Species (ROS) Polyphenols->ROS CellDeath Fungal Cell Death Membrane->CellDeath ProteinSynth->CellDeath ROS->CellDeath

Caption: Polyphenols disrupt multiple vital fungal cellular processes.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antifungal activity of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.[21][22][23][24]

Broth Microdilution Antifungal Susceptibility Testing Protocol (CLSI M27-A3)

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculate 4. Inoculate wells with fungal suspension Inoculum->Inoculate StockSolution 2. Prepare Compound Stock Solution SerialDilution 3. Perform Serial Dilutions in 96-well plate StockSolution->SerialDilution SerialDilution->Inoculate Incubate 5. Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC 6. Read MIC visually or spectrophotometrically Incubate->ReadMIC DetermineMIC 7. Determine MIC (Lowest concentration with significant growth inhibition) ReadMIC->DetermineMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

1. Preparation of Fungal Inoculum:

  • Subculture the yeast isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of Antifungal Compound Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in RPMI 1640 medium to the desired starting concentration for serial dilutions.

3. Serial Dilution:

  • In a 96-well microtiter plate, perform twofold serial dilutions of the antifungal compound in RPMI 1640 medium to obtain a range of concentrations.

  • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

4. Inoculation:

  • Inoculate each well (except the sterility control) with the prepared fungal inoculum.

5. Incubation:

  • Incubate the microtiter plate at 35°C for 24-48 hours.

6. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Conclusion

(-)-Cercosporamide demonstrates potent antifungal activity, particularly against certain Candida and Aspergillus species, through a specific mechanism of action targeting the Pkc1 kinase. In comparison, other natural antifungals like the terpenoids eugenol, thymol, and carvacrol, and various polyphenols, exhibit broader, multi-target mechanisms. While these compounds also show significant antifungal efficacy, their potency can vary considerably depending on the fungal species. The targeted action of (-)-Cercosporamide on a conserved fungal pathway makes it a particularly interesting candidate for further drug development, potentially in combination therapies to enhance efficacy and combat resistance. The provided data and protocols offer a foundation for researchers to further explore and compare the potential of these natural compounds in the fight against fungal infections.

References

Validation

Validating the In Vivo Efficacy of (-)-Cercosporamide in a Candidiasis Model: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential in vivo efficacy of (-)-Cercosporamide in a candidiasis model, benchmarked against established a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of (-)-Cercosporamide in a candidiasis model, benchmarked against established antifungal agents. While direct comparative in vivo studies for (-)-Cercosporamide are not yet extensively published, this document synthesizes available in vitro data, its known mechanism of action, and established murine candidiasis model protocols to project its potential therapeutic performance.

Executive Summary

(-)-Cercosporamide is a natural product that has been identified as a selective and potent inhibitor of Protein Kinase C1 (Pkc1) in fungi, a key component of the cell wall integrity signaling pathway essential for fungal growth.[1][2][3] This unique mechanism of action suggests its potential as a broad-spectrum antifungal agent. In vitro studies have demonstrated its activity against various Candida species. This guide provides a framework for evaluating its in vivo efficacy by comparing its known characteristics with those of widely used antifungal drugs: fluconazole (B54011), amphotericin B, and echinocandins (e.g., caspofungin, anidulafungin).

Mechanism of Action: Targeting the Fungal Cell Wall Integrity Pathway

(-)-Cercosporamide exerts its antifungal effect by selectively inhibiting Pkc1, a crucial enzyme in the cell wall integrity pathway of Candida albicans.[1][2][3] This pathway is highly conserved among fungi and is vital for responding to cell wall stress, morphogenesis, and overall viability. By inhibiting Pkc1, (-)-Cercosporamide disrupts the downstream signaling cascade, leading to a weakened cell wall and ultimately, fungal cell death. This mechanism is distinct from other major antifungal classes.

A significant finding is the synergistic activity of (-)-Cercosporamide with echinocandins.[2][3] Echinocandins inhibit β-1,3-glucan synthase, another critical enzyme for cell wall biosynthesis. The dual targeting of the cell wall biosynthesis pathway by this combination has been shown to dramatically enhance antifungal activity in vitro.[2]

Pkc1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell Wall Stress Cell Wall Stress Rho1 Rho1 Cell Wall Stress->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 Pkc1->Bck1 Phosphorylates Mkk2 Mkk2 Bck1->Mkk2 Phosphorylates Mkc1 Mkc1 Mkk2->Mkc1 Phosphorylates Cell Wall Biosynthesis Cell Wall Biosynthesis Mkc1->Cell Wall Biosynthesis Regulates Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1 Inhibits

Pkc1 Signaling Pathway in Candida albicans.

Comparative In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of (-)-Cercosporamide and comparator drugs against Candida albicans. This in vitro data provides a basis for projecting potential in vivo efficacy.

Antifungal AgentMIC against C. albicans (µg/mL)Primary Fungal Target
(-)-Cercosporamide 10[2]Protein Kinase C1 (Pkc1)[1][2][3]
Fluconazole 0.25 - 4[4]Lanosterol 14-α-demethylase
Amphotericin B 0.25 - 3[2][5]Ergosterol
Caspofungin 0.03 - 4.0[6]β-1,3-glucan synthase
Anidulafungin 0.015 - 4.0[6]β-1,3-glucan synthase

Projected and Reported In Vivo Efficacy in Murine Candidiasis Models

Direct comparative in vivo efficacy studies for (-)-Cercosporamide are not extensively available. The following tables present a projected efficacy based on its potent in vitro activity and unique mechanism, alongside reported data for established antifungal agents in systemic murine candidiasis models. The primary endpoint in these experimental models is often the reduction of fungal burden in target organs (typically kidneys) or improved survival.

Projected In Vivo Efficacy of (-)-Cercosporamide

Treatment GroupDosage (mg/kg)Administration RouteProjected Outcome
(-)-Cercosporamide To be determinedIntraperitoneal/OralSignificant reduction in kidney fungal burden.
(-)-Cercosporamide + Echinocandin To be determinedIntraperitoneal/OralPotentially synergistic effect leading to enhanced fungal clearance compared to monotherapy.

Reported In Vivo Efficacy of Comparator Antifungals

Treatment GroupDosage (mg/kg)Administration RouteMean Log10 CFU/kidney Reduction (vs. Control)Reference
Fluconazole 2.5 - 20 (twice daily)OralDose-dependent reduction[7]
Amphotericin B 0.1 - 4 (once daily)IntraperitonealSignificant reduction, often greater than triazoles in normal mice.[7][7]
Anidulafungin 5IntraperitonealSignificant reduction in fungal burden and improved survival.[8][8]
Caspofungin 1 - 5IntraperitonealReduction in tissue burden and prolonged survival.[1][1]

Experimental Protocols

A standardized murine model of systemic candidiasis is crucial for evaluating and comparing the in vivo efficacy of antifungal agents.

Murine Model of Systemic Candidiasis
  • Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a robust and reproducible infection.[4][5][7] Male or female mice (e.g., BALB/c or ICR strains), 4-6 weeks old, are typically used.

  • Immunosuppression: Neutropenia can be induced by intraperitoneal injection of cyclophosphamide (B585) (e.g., 200 mg/kg) prior to infection.[7]

  • Fungal Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) and then grown in a suitable broth. The yeast cells are washed and suspended in sterile saline, and the concentration is adjusted to the desired inoculum size (e.g., 1 x 10^4 to 1 x 10^6 CFU/mouse).

  • Infection: Mice are infected via intravenous injection of the fungal inoculum into the lateral tail vein.

  • Drug Preparation and Administration:

    • (-)-Cercosporamide: To be formulated in a suitable vehicle for intraperitoneal or oral administration. Dosing will need to be determined based on pharmacokinetic and tolerability studies.

    • Comparator Drugs: Formulated as per established protocols. For example, fluconazole can be administered orally, while amphotericin B and echinocandins are typically given intraperitoneally.[1][7]

  • Treatment Regimen: Treatment is typically initiated 2 to 24 hours post-infection and continued for a defined period (e.g., 2-7 days) with once or twice daily dosing.

  • Efficacy Assessment:

    • Fungal Burden: At a predetermined time point, mice are euthanized, and kidneys are aseptically removed. The organs are homogenized, and serial dilutions are plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

    • Survival Study: A separate cohort of mice is monitored daily for a set period (e.g., 21-30 days), and mortality is recorded to generate survival curves.

Experimental_Workflow cluster_assessment Efficacy Assessment A Animal Acclimatization (e.g., BALB/c mice, 4-6 weeks) B Immunosuppression (e.g., Cyclophosphamide IP) A->B C Infection (C. albicans, IV tail vein) B->C D Randomization into Treatment Groups C->D E Treatment Initiation (2-24h post-infection) - Vehicle Control - (-)-Cercosporamide - Comparator Drugs D->E F Daily Treatment Administration (e.g., 2-7 days) E->F G1 Fungal Burden Analysis (Kidney Homogenization, CFU plating) F->G1 G2 Survival Monitoring (Daily observation for 21-30 days) F->G2

Systemic Murine Candidiasis Model Workflow.

Conclusion and Future Directions

(-)-Cercosporamide presents a promising new avenue for antifungal drug development due to its unique mechanism of targeting the Pkc1 kinase. Its potent in vitro activity and synergistic potential with echinocandins warrant further investigation. The next critical step is to conduct comprehensive in vivo studies using established candidiasis models, as outlined in this guide, to determine its efficacy, pharmacokinetics, and safety profile compared to current standard-of-care antifungal agents. Such studies will be essential to validate its potential as a novel therapeutic for invasive fungal infections.

References

Comparative

Unraveling Resistance: A Comparative Analysis of (-)-Cercosporamide's Antifungal Profile

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating novel antifungal agents. This guide provides a comparative analysis of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating novel antifungal agents. This guide provides a comparative analysis of (-)-Cercosporamide, a natural product with a unique mechanism of action, against other major classes of antifungal drugs. The evidence presented suggests a low probability of cross-resistance, making (-)-Cercosporamide a promising candidate for further investigation, particularly in the context of emerging antifungal resistance.

(-)-Cercosporamide distinguishes itself from current antifungal arsenals by selectively inhibiting Protein Kinase C1 (Pkc1)[1][2]. Pkc1 is a crucial enzyme in the fungal cell wall integrity signaling pathway, a mechanism fundamentally different from that of azoles, polyenes, and echinocandins. This unique mode of action is the primary basis for the low anticipated cross-resistance with other antifungal classes.

Lack of Cross-Resistance: An Evidence-Based Perspective

Direct, comprehensive cross-resistance studies involving (-)-Cercosporamide are not extensively documented in publicly available literature. However, a strong inference of limited to no cross-resistance can be drawn from its distinct mechanism of action and synergistic interactions with other antifungals.

  • Distinct Cellular Target: Unlike azoles that target lanosterol (B1674476) 14α-demethylase in the ergosterol (B1671047) biosynthesis pathway, polyenes that bind to ergosterol leading to membrane disruption, and echinocandins that inhibit β-1,3-glucan synthase, (-)-Cercosporamide's inhibition of Pkc1 represents a separate and unexploited vulnerability in fungi[1][3][4][5]. Resistance to these other drug classes, which typically involves mutations in their respective target enzymes or the upregulation of efflux pumps, is therefore unlikely to confer resistance to (-)-Cercosporamide[3][4][5].

  • Synergistic Activity with Echinocandins: A key piece of evidence supporting the lack of cross-resistance is the observed synergy between (-)-Cercosporamide and echinocandins[1][2]. By targeting two different essential components of the cell wall biosynthesis pathway, the combination of these agents leads to a dramatically enhanced antifungal effect[1]. For instance, in the presence of a sub-inhibitory concentration of an echinocandin analog (0.16 µg/mL), the Minimum Inhibitory Concentration (MIC) of (-)-Cercosporamide against Candida albicans was reduced by more than 270-fold[1]. This synergy indicates that the two compounds have complementary, not overlapping, mechanisms of action.

Comparative Antifungal Activity

The following tables summarize the in vitro activity of (-)-Cercosporamide and other major antifungal agents against various fungal pathogens. It is important to note that these values are compiled from different studies and are not from direct head-to-head cross-resistance experiments. They serve to provide a general comparison of potency.

Table 1: In Vitro Activity of (-)-Cercosporamide against Various Fungal Pathogens

Fungal Species(-)-Cercosporamide MIC (µg/mL)Reference
Candida albicans10[1]
Candida tropicalis15.6[6]
Aspergillus fumigatus10[1]
Aspergillus flavus500[7]
Colletotrichum gloeosporioides3.8 (EC50)[8]
Colletotrichum scovillei7.0 (EC50)[8]

Table 2: General In Vitro Activity of Comparator Antifungal Agents

Antifungal ClassRepresentative AgentFungal SpeciesTypical MIC Range (µg/mL)Reference
AzolesFluconazoleCandida albicans0.25 - 2[9]
ItraconazoleAspergillus fumigatus0.25 - 2[10]
PolyenesAmphotericin BCandida albicans0.25 - 1[1]
EchinocandinsCaspofunginCandida albicans0.03 - 0.25[11]
AnidulafunginCandida glabrata0.06 - 0.25[11]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method, based on established standards.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for 24-48 hours.
  • Colonies are harvested and suspended in sterile saline.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, spore suspensions are prepared and counted using a hemocytometer.
  • The stock inoculum is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
  • Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
  • A growth control well (containing fungal inoculum but no drug) and a sterility control well (containing medium only) are included.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control well[12]. Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

Visualizing the Mechanisms of Action and Resistance

The following diagrams illustrate the distinct signaling pathway targeted by (-)-Cercosporamide and the common mechanisms of resistance to other antifungal classes.

Antifungal_Mechanisms cluster_Cercosporamide (-)-Cercosporamide cluster_Azoles Azoles cluster_Echinocandins Echinocandins cluster_Polyenes Polyenes Cercosporamide (B1662848) (-)-Cercosporamide Pkc1 Pkc1 Kinase Cercosporamide->Pkc1 Inhibits CWI Cell Wall Integrity Pathway Pkc1->CWI CellWall_C Fungal Cell Wall CWI->CellWall_C Azoles Azoles Erg11 Lanosterol 14α-demethylase (Erg11/Cyp51) Azoles->Erg11 Inhibits Ergosterol_Synth Ergosterol Biosynthesis Erg11->Ergosterol_Synth CellMembrane_A Fungal Cell Membrane Ergosterol_Synth->CellMembrane_A Echinocandins Echinocandins GlucanSynthase β-1,3-glucan Synthase (Fks1) Echinocandins->GlucanSynthase Inhibits Glucan_Synth β-1,3-glucan Synthesis GlucanSynthase->Glucan_Synth CellWall_E Fungal Cell Wall Glucan_Synth->CellWall_E Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Binds to Pore Pore Formation & Membrane Disruption Polyenes->Pore CellMembrane_P Fungal Cell Membrane Pore->CellMembrane_P in

Caption: Mechanisms of action for major antifungal classes.

Antifungal_Resistance cluster_Azole_Resistance Azole Resistance cluster_Echinocandin_Resistance Echinocandin Resistance cluster_Polyene_Resistance Polyene Resistance cluster_Cercosporamide_Resistance (-)-Cercosporamide Resistance (Hypothetical) Erg11_Mutation Target site mutation (ERG11/CYP51A) Erg11_Overexpression Target overexpression Efflux_Pumps_Azole Upregulation of efflux pumps (CDR, MDR) Fks_Mutation Target site mutation (FKS1/FKS2 'hot spots') Ergosterol_Depletion Reduced ergosterol content in membrane Ergosterol_Modification Alteration of membrane sterols Pkc1_Mutation Target site mutation (PKC1) Pathway_Bypass Bypass of Pkc1 signaling Antifungal_Drug Antifungal Drug Resistance_Mechanism Resistance Mechanism

Caption: Common mechanisms of fungal resistance to different antifungal classes.

Conclusion

Based on its unique mode of action targeting the Pkc1 kinase and its synergistic relationship with echinocandins, (-)-Cercosporamide presents a low likelihood of cross-resistance with existing major classes of antifungal agents. This positions (-)-Cercosporamide as a valuable lead compound in the development of new antifungals, particularly for treating infections caused by fungi that have developed resistance to current therapies. Further dedicated studies are warranted to definitively confirm the lack of cross-resistance and to fully elucidate its potential in a clinical setting.

References

Validation

Comparative study of (-)-Cercosporamide's effect on different fungal species

For Researchers, Scientists, and Drug Development Professionals (-)-Cercosporamide, a natural product of fungal origin, has garnered significant interest within the scientific community for its potent and broad-spectrum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Cercosporamide, a natural product of fungal origin, has garnered significant interest within the scientific community for its potent and broad-spectrum antifungal activity. This guide provides a comparative analysis of its efficacy against a range of fungal species, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel antifungal agents and professionals involved in the development of new therapeutic strategies.

Quantitative Assessment of Antifungal Activity

The antifungal potency of (-)-Cercosporamide has been evaluated against various fungal species, including clinically relevant yeasts and molds, as well as plant pathogens. The minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and half-maximal effective concentration (EC50) values are summarized in the table below to facilitate a direct comparison of its activity.

Fungal SpeciesTypeMIC (µg/mL)MFC (µg/mL)EC50 (µg/mL)Reference
Candida albicansYeast>1000>1000-[1]
Candida glabrataYeast>1000>1000-[1]
Candida kruseiYeast>1000>1000-[1]
Candida parapsilosisYeast2501000-[1]
Candida tropicalisYeast15.615.6-[1][2][3]
Candida auris (CBS 10913)Yeast500>1000-[1]
Candida auris (CBS 12766)Yeast2501000-[1]
Candida duobushaemuloniiYeast1251000-[1]
Candida pseudohaemuloniiYeast125>1000-[1]
Cryptococcus gattiiYeast125500-[1]
Cryptococcus neoformansYeast62.5500-[1]
Aspergillus fumigatusMold10--[4]
Aspergillus flavusMold500500-[1]
Fusarium solaniMold250250-[1]
Lomentospora prolificansMold250250-[1]
Cunninghamella sp.Mold62.5500-[1]
Colletotrichum gloeosporioidesPlant Pathogen--3.8[5][6]
Colletotrichum scovilleiPlant Pathogen--7.0[5][6]

Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway

(-)-Cercosporamide exerts its antifungal effect by selectively inhibiting Protein Kinase C1 (Pkc1), a crucial enzyme in the cell wall integrity (CWI) signaling pathway of fungi.[7] This pathway is highly conserved across fungal species and is essential for maintaining the structural integrity of the cell wall, especially during growth, morphogenesis, and in response to environmental stress.[7][8] Inhibition of Pkc1 disrupts the downstream signaling cascade, leading to a weakened cell wall, osmotic instability, and ultimately, cell death.[8]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc_Mid Wsc/Mid Sensors Rom2 Rom2 (GEF) Wsc_Mid->Rom2 Rho1_GDP Rho1-GDP Rho1_GTP Rho1-GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Rom2->Rho1_GDP Activates Rom2->Rho1_GTP Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1/Slt2 (MAPK) Mkk1_2->Mpk1 Rlm1 Rlm1 (Transcription Factor) Mpk1->Rlm1 CellWall_Genes Cell Wall Gene Expression Rlm1->CellWall_Genes Cercosporamide (B1662848) (-)-Cercosporamide Cercosporamide->Pkc1 Inhibits Stress Cell Wall Stress Stress->Wsc_Mid

Caption: The Pkc1-mediated cell wall integrity pathway and the inhibitory action of (-)-Cercosporamide.

Experimental Protocols

The following is a detailed methodology for determining the antifungal susceptibility of (-)-Cercosporamide using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38 for filamentous fungi.[1]

1. Preparation of (-)-Cercosporamide Stock Solution:

  • Dissolve (-)-Cercosporamide powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.

  • Further dilute the stock solution in RPMI 1640 medium (buffered with MOPS) to prepare the desired starting concentration for serial dilutions. The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.

2. Inoculum Preparation:

  • Yeasts:

    • Subculture the yeast strain on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

  • Filamentous Fungi:

    • Grow the fungal strain on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

3. Broth Microdilution Assay:

  • Perform two-fold serial dilutions of the (-)-Cercosporamide working solution in a 96-well microtiter plate containing RPMI 1640 medium. The typical concentration range tested is 1.95 to 1000 µg/mL.[1]

  • Add the standardized fungal inoculum to each well.

  • Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

4. Determination of MIC and MFC:

  • MIC: The MIC is determined as the lowest concentration of (-)-Cercosporamide that causes a significant inhibition of visible growth (typically ≥50% for yeasts and ≥90% for filamentous fungi) compared to the growth control.[1]

  • MFC: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[1]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Cpd_Prep Prepare (-)-Cercosporamide Stock and Dilutions Serial_Dil Serial Dilution in 96-well Plate Cpd_Prep->Serial_Dil Inoc_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoc_Prep->Inoculation Serial_Dil->Inoculation Incubate Incubate at 35°C (24-72 hours) Inoculation->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC Determine_MFC Determine MFC (Subculturing) Read_MIC->Determine_MFC

Caption: Experimental workflow for antifungal susceptibility testing of (-)-Cercosporamide.

References

Comparative

Benchmarking (-)-Cercosporamide's Potency and Selectivity Against Known Kinase Inhibitors

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals (-)-Cercosporamide, a natural product initially identified for its antifungal properties, has emerged as a potent inhibitor of several p...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Cercosporamide, a natural product initially identified for its antifungal properties, has emerged as a potent inhibitor of several protein kinases, making it a molecule of significant interest for therapeutic development, particularly in oncology. This guide provides an objective comparison of (-)-Cercosporamide's kinase inhibitory profile with that of established kinase inhibitors, supported by experimental data to inform research and drug development decisions.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of (-)-Cercosporamide and a selection of well-characterized kinase inhibitors against various kinases. This allows for a direct comparison of potency and selectivity.

Table 1: Kinase Inhibition Profile of (-)-Cercosporamide

Kinase Target(-)-Cercosporamide IC50 (nM)Reference
Mnk211[1][2]
JAK331[1][2]
Fungal Pkc1<50[3]
Mnk1116[1][2]
PKCα1022[3]
PKCβ349[3]
PKCγ5772[3]
PKCε1574[3]
GSK3β1338[3]
CAMKII1505[3]
CDK1/cyclin B5199[3]
CDK2/cyclin A12548[3]
CDK4/cyclin D1>20000[3]
CDK2/cyclin E>20000[3]

A study by Konicek et al. (2011) screened (-)-Cercosporamide against a panel of 76 kinases and found that, other than Mnk kinases, only JAK3 was inhibited with an IC50 value below 100 nM, highlighting its selectivity.[4][5]

Table 2: Comparative Kinase Inhibition Profiles of Selected Benchmark Inhibitors

Kinase TargetTomivosertib (eFT-508) IC50 (nM)Ruxolitinib IC50 (nM)Tofacitinib IC50 (nM)
Mnk1 1-2 --
Mnk2 1-2 --
JAK1 -3.3 112
JAK2 -2.8 20
JAK3 -428 1
TYK2 -19 -

Data for Tomivosertib[1][2], Ruxolitinib[6][7], and Tofacitinib[8][9].

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro kinase inhibition assays that are frequently employed in drug discovery and are relevant to the data presented.

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This assay is considered a gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate (peptide or protein) by the kinase.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate, assay buffer (typically containing MgCl₂), and the test compound (e.g., (-)-Cercosporamide) at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C), ensuring the reaction remains within the linear range.

  • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The substrate, now potentially radiolabeled, binds to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo® Assay)

This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in ATP corresponds to an increase in kinase activity.

Protocol Outline:

  • Kinase Reaction: The kinase, substrate, and test compound are incubated in a multi-well plate. The reaction is initiated by the addition of ATP.

  • Lysis and Detection: After a set incubation time, a proprietary reagent containing luciferase and its substrate, luciferin (B1168401), is added. This reagent also stops the kinase reaction.

  • Signal Generation: The luciferase enzyme uses the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.

  • Measurement: The intensity of the luminescent signal is measured using a luminometer.

  • Data Analysis: A higher luminescent signal indicates more remaining ATP and thus higher inhibition of the kinase. IC50 values are calculated from the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen® Kinase Assay)

TR-FRET assays are a powerful tool for studying kinase activity in a high-throughput format. They measure the phosphorylation of a fluorescently labeled substrate by a kinase.

Protocol Outline:

  • Reaction Components: The assay includes the kinase, a fluorescently labeled substrate (e.g., with fluorescein), and the test compound.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated.

  • Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added.

  • FRET Signal: If the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium (donor) and the fluorescein (B123965) (acceptor) into close proximity. Excitation of the terbium results in energy transfer to the fluorescein, which then emits light at a specific wavelength.

  • Measurement: The TR-FRET signal (ratio of acceptor to donor emission) is measured on a plate reader.

  • Data Analysis: An increase in the TR-FRET signal corresponds to increased kinase activity. The inhibitory effect of the compound is determined by the reduction in the FRET signal, from which an IC50 value is calculated.

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by (-)-Cercosporamide and a typical experimental workflow for determining kinase inhibitor potency.

MNK_eIF4E_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_downstream Downstream Effects Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E P P_eIF4E p-eIF4E Translation mRNA Translation (Pro-oncogenic proteins) P_eIF4E->Translation Cercosporamide (B1662848) (-)-Cercosporamide Cercosporamide->MNK

Caption: The MNK-eIF4E signaling pathway and the inhibitory action of (-)-Cercosporamide.

JAK_STAT_Pathway cluster_receptor Cell Surface cluster_jak JAK Kinase cluster_stat STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT P P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Cercosporamide (-)-Cercosporamide Cercosporamide->JAK3 Pkc1_Pathway cluster_stress Cell Wall Stress cluster_pkc_cascade MAPK Cascade cluster_response Cellular Response Stress Cell Wall Stress (e.g., Antifungal Drugs, Heat) Pkc1 Pkc1 Stress->Pkc1 Bck1 Bck1 (MEKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MEK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Cell_Wall_Integrity Cell Wall Integrity & Remodeling Slt2->Cell_Wall_Integrity Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1 Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of (-)-Cercosporamide Reaction_Setup Combine Kinase, Substrate, and Inhibitor in Assay Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction and Add Detection Reagents Incubation->Reaction_Stop Signal_Read Read Signal (Luminescence, Fluorescence, etc.) Reaction_Stop->Signal_Read Data_Processing Calculate % Inhibition Signal_Read->Data_Processing IC50_Curve Generate Dose-Response Curve and Calculate IC50 Data_Processing->IC50_Curve

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistics for Handling (-)-Cercosporamide

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, op...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, operation, and disposal of (-)-Cercosporamide, a potent inhibitor of fungal Pkc1 and mammalian Mnk isoforms.[1][2] Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While some suppliers classify (-)-Cercosporamide as not a hazardous substance or mixture under OSHA Hazard Communication Standards, others advise treating it as potentially hazardous until more information is available. Given its potent biological activity as a kinase inhibitor, a cautious approach is warranted.[1][2][3][4] The following personal protective equipment is essential for handling (-)-Cercosporamide.

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free nitrile gloves, tested for use with chemotherapy drugs (ASTM D6978).[5][6]
Body Protection Lab Coat/GownDisposable, poly-coated, seamless gown with long sleeves and tight-fitting cuffs that closes in the back.[5][6]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles and a full-face shield to protect against splashes.[6]
Respiratory Protection RespiratorA fit-tested NIOSH-certified N95 respirator mask should be worn to protect against airborne particles.[6]

Operational Protocols: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of (-)-Cercosporamide and the safety of laboratory personnel.

Handling:
  • Preparation : All handling of (-)-Cercosporamide should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Weighing and Reconstitution : When weighing the solid form, use a containment balance or a fume hood to prevent inhalation of dust. For reconstitution, (-)-Cercosporamide is soluble in DMSO, DMF, ethanol, and methanol.[1]

  • Aerosol Prevention : Use Luer-Lok syringes and needleless systems to prevent the generation of aerosols during liquid transfers.[5]

  • Work Surface : Cover the work surface with disposable, plastic-backed absorbent pads. These should be disposed of as contaminated waste after use.[5]

Storage:
  • Short-term Storage : Store (-)-Cercosporamide at -20°C.[1][2]

  • Long-term Stability : The compound is stable for at least four years when stored at -20°C.[1]

  • Labeling : All containers must be clearly labeled with the chemical name, concentration, and hazard information.

Disposal Plan

All waste contaminated with (-)-Cercosporamide must be treated as hazardous chemical waste.

  • Waste Segregation : Segregate all contaminated materials, including gloves, gowns, absorbent pads, and empty vials, into a designated, clearly labeled hazardous waste container.

  • Sharps Disposal : Needles and syringes should be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

  • Liquid Waste : Unused solutions of (-)-Cercosporamide should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Data Summary

The following table summarizes key quantitative data regarding the biological activity of (-)-Cercosporamide.

TargetIC50Organism/Cell LineReference
Mnk211 nMMammalian[2]
JAK331 nMMammalian[2]
Mnk1116 nMMammalian[2]
Pkc1<50 nMCandida albicans[7]

Signaling Pathway Diagram

(-)-Cercosporamide is a potent inhibitor of the Pkc1-mediated cell wall integrity signaling pathway in fungi. The following diagram illustrates this pathway.

G (-)-Cercosporamide Inhibition of Fungal Cell Wall Integrity Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Surface_Sensors Cell Surface Sensors Rho1_GTPase Rho1 GTPase Cell_Surface_Sensors->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (Swi4/Swi6, Rlm1) MAPK_Cascade->Transcription_Factors Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression Cell_Wall_Synthesis Cell Wall Synthesis & Integrity Gene_Expression->Cell_Wall_Synthesis Cell_Wall_Stress Cell Wall Stress Cell_Wall_Stress->Cell_Surface_Sensors Cercosporamide (-)-Cercosporamide Cercosporamide->Pkc1

Caption: Inhibition of Pkc1 by (-)-Cercosporamide disrupts the fungal cell wall integrity pathway.

References

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